molecular formula C11H13BrO3 B1322760 3-(3-Bromopropoxy)-4-methoxybenzaldehyde CAS No. 148433-01-6

3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Cat. No.: B1322760
CAS No.: 148433-01-6
M. Wt: 273.12 g/mol
InChI Key: CTYOZVWHRKNWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromopropoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOZVWHRKNWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628942
Record name 3-(3-Bromopropoxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148433-01-6
Record name 3-(3-Bromopropoxy)-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148433-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromopropoxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. This document consolidates key chemical and physical properties, provides a plausible synthetic route, and outlines potential applications in research and drug development.

Chemical Identification and Properties

This compound is a substituted benzaldehyde derivative. Its unique structure, featuring a bromopropoxy group, makes it a versatile reagent for introducing a three-carbon chain with a terminal bromide, which can be further functionalized.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 148433-01-6[1]
Molecular Formula C₁₁H₁₃BrO₃[1]
Synonyms Benzaldehyde, 3-(3-bromopropoxy)-4-methoxy-; 4-methoxy-3-(3-bromopropoxy)-benzaldehyde[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 273.12 g/mol PubChem[1]
Exact Mass 272.00481 DaPubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6PubChem[1]

It is important to distinguish this compound from its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde, which has the CAS number 148433-00-5.[2][3][4]

Synthesis

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and related preparations.[5] The most plausible method is a Williamson ether synthesis.

General Synthetic Workflow

The synthesis would likely involve the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a suitable base.

SynthesisWorkflow cluster_reactants Reactants & Conditions reagent1 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) reaction Williamson Ether Synthesis reagent1->reaction reagent2 1,3-Dibromopropane reagent2->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction product This compound reaction->product Alkylation

Caption: General workflow for the synthesis of this compound.

Postulated Experimental Protocol
  • Dissolution: Dissolve isovanillin in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.

  • Alkylation: Introduce 1,3-dibromopropane to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Applications in Research and Drug Development

Benzaldehyde derivatives are important precursors in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. The presence of the bromopropoxy group in this compound offers a reactive handle for further chemical modifications, making it a valuable building block.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly associated with this compound in the reviewed literature, its structural similarity to other substituted benzaldehydes suggests potential applications in the development of enzyme inhibitors or receptor ligands. The core benzaldehyde moiety is a common feature in molecules designed to interact with various biological targets.

The logical relationship for its use as a synthetic intermediate can be visualized as follows:

LogicalRelationship start 3-(3-Bromopropoxy)-4- methoxybenzaldehyde reaction1 Nucleophilic Substitution (e.g., with amines, thiols) start->reaction1 reaction2 Aldehyde Chemistry (e.g., Wittig, condensation) start->reaction2 intermediate Functionalized Intermediate reaction1->intermediate reaction2->intermediate final_product Biologically Active Compound or Pharmaceutical Target intermediate->final_product

Caption: Logical flow from the starting material to a potential final product.

Safety and Handling

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. Its defined structure and reactive functional groups make it a valuable tool for researchers and scientists in the field of drug development and materials science. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to the Physical Properties of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the aromatic aldehyde 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, identified by the CAS number 148433-01-6. This document is intended to serve as a foundational resource for professionals in research and development who are considering this compound for further study or as a building block in chemical synthesis.

Core Physical and Chemical Properties

While experimentally determined data for this compound remains limited in publicly accessible literature, a significant amount of information has been computationally predicted and is available through chemical databases. These computed properties offer valuable insights into the compound's expected behavior and characteristics.

It is crucial to distinguish this compound from its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde (CAS 148433-00-5), as their physical properties will differ. The data presented herein pertains specifically to the 3-(3-Bromopropoxy)-4-methoxy isomer.

Table 1: Summarized Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃PubChem[1]
Molecular Weight 273.12 g/mol PubChem[1]
CAS Number 148433-01-6PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 272.00481 DaPubChem[1]
Monoisotopic Mass 272.00481 DaPubChem[1]
Topological Polar Surface Area 35.5 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Complexity 187PubChem[1]

Note: The majority of the data in Table 1 is computationally derived and should be used as a guideline pending experimental verification.

Experimental Protocols

General Synthetic Approach: Williamson Ether Synthesis

The synthesis of this compound would likely proceed via the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a suitable base.

G General Workflow for Williamson Ether Synthesis Reactants Isovanillin + 1,3-Dibromopropane Reaction Reaction Mixture Reactants->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Heating Heating with Stirring Reaction->Heating Workup Aqueous Workup Heating->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Methodology:

  • Deprotonation: Isovanillin is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

  • Nucleophilic Attack: 1,3-dibromopropane is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom in a Williamson ether synthesis fashion.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the substitution reaction.

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the base and any inorganic byproducts. The crude product is then extracted into an organic solvent. Final purification is generally achieved through column chromatography on silica gel.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. Research on similar benzaldehyde derivatives suggests a wide range of potential biological activities, but these cannot be directly extrapolated to the compound of interest.

For researchers interested in the potential pharmacological applications of this molecule, initial studies would need to focus on in vitro screening assays to determine its biological targets.

Given the absence of data on its interaction with biological systems, a diagram of a signaling pathway or experimental workflow involving this compound cannot be provided at this time. Further research is required to elucidate its biological function.

References

Technical Guide: Physicochemical and Analytical Characterization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental molecular properties of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde are essential for its application in research and development. The compound's molecular formula has been established as C₁₁H₁₃BrO₃.[1] Based on this formula, the molecular weight is calculated by summing the atomic weights of its constituent atoms.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarity, and interpretation of mass spectrometry data.

Data Presentation: Molecular Weight Calculation

The molecular weight was determined using the standard atomic weights of the constituent elements: Carbon, Hydrogen, Bromine, and Oxygen.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH131.00813.104
BromineBr179.90479.904
OxygenO315.99947.997
Total 273.126

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.[2][3][4][5][6]

The calculated molecular weight of 273.126 g/mol is consistent with the value of 273.12 g/mol listed in chemical databases such as PubChem.[1]

Experimental Protocols

Methodology for Molecular Weight Verification by Mass Spectrometry

To experimentally verify the molecular weight and confirm the structure of a synthesized or isolated compound like this compound, high-resolution mass spectrometry (HRMS) is a standard and definitive method.

Objective: To determine the accurate mass of the molecular ion and confirm its elemental composition.

Protocol Outline: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote ionization.

  • Instrumentation and Calibration:

    • Utilize an ESI-TOF mass spectrometer.

    • Calibrate the instrument immediately prior to analysis using a standard calibration solution (e.g., sodium formate or a commercially available calibrant mixture) to ensure high mass accuracy (<5 ppm).

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Infusion Method: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Set the detector to scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

    • Data Acquisition: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-resolution mass spectrum.

  • Data Processing and Interpretation:

    • Process the acquired spectrum to identify the peak corresponding to the molecular ion. For this compound, this would be the [M+H]⁺ adduct.

    • Note the characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which results in two major peaks for the molecular ion separated by ~2 Da.[2]

    • Determine the monoisotopic mass from the spectrum and compare it to the theoretical exact mass calculated for the elemental formula C₁₁H₁₃BrO₃. The theoretical monoisotopic mass is approximately 272.0048 Da.[1]

    • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Visualized Workflow

The following diagram illustrates a generalized workflow for the chemical analysis and characterization of a novel or synthesized compound, from initial sample receipt to final data reporting.

G Generalized Workflow for Compound Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting a Sample Receipt b Solubilization a->b c Dilution b->c d Mass Spectrometry (Molecular Weight) c->d e NMR Spectroscopy (Structure Elucidation) c->e f Chromatography (Purity Assessment) c->f g Data Interpretation d->g e->g f->g h Structure Confirmation g->h i Final Report h->i

Caption: A logical workflow for the characterization of a chemical compound.

References

3-(3-Bromopropoxy)-4-methoxybenzaldehyde chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of novel chemical entities is paramount. This document provides a comprehensive technical overview of this compound, a compound with potential applications in synthetic chemistry and pharmaceutical research.

Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. Its chemical structure incorporates a methoxy group and a bromopropoxy side chain attached to the benzene ring, which also features an aldehyde functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C11H13BrO3PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 148433-01-6PubChem[1]
Molecular Weight 273.12 g/mol PubChem[1]
Exact Mass 272.00481 DaPubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6PubChem[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of this compound from isovanillin and 1,3-dibromopropane.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-dibromopropane

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of isovanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Protocol

The structure and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified compound in deuterated chloroform (CDCl3). The expected proton signals are: a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the benzene ring (multiplets between 6.9 and 7.8 ppm), a triplet for the methylene group adjacent to the oxygen (~4.2 ppm), a triplet for the methylene group adjacent to the bromine (~3.6 ppm), a quintet for the central methylene group of the propoxy chain (~2.3 ppm), and a singlet for the methoxy group protons (~3.9 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl3 would show characteristic peaks for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (110-160 ppm), the carbon of the methylene group attached to oxygen (~68 ppm), the methoxy carbon (~56 ppm), the carbon of the methylene group attached to bromine (~32 ppm), and the central methylene carbon (~30 ppm).

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of 272.00481 Da. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should also be observed.

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow Reactants Isovanillin + 1,3-dibromopropane Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Crude_Product->Purification Final_Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (ESI or GC-MS) Synthesized_Compound->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation

Caption: Logical workflow for the structural characterization and purity assessment.

References

Comparative Data of C11H13BrO3 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isomers of C11H13BrO3 for Researchers and Drug Development Professionals

The chemical formula C11H13BrO3 represents a variety of structural isomers, each with unique properties and potential applications. This technical guide provides a detailed overview of three benzaldehyde-based isomers: 3-Bromo-4,5-diethoxybenzaldehyde, 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, and 2-Bromo-4,5-diethoxybenzaldehyde. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their properties, detailed experimental protocols, and insights into potential biological activities based on structurally related compounds.

A summary of the key quantitative data for the identified isomers is presented below, allowing for a clear comparison of their fundamental physicochemical properties.

Property3-Bromo-4,5-diethoxybenzaldehydeThis compound2-Bromo-4,5-diethoxybenzaldehyde
IUPAC Name 3-bromo-4,5-diethoxybenzaldehyde[1]This compound[2]2-bromo-4,5-diethoxybenzaldehyde[3]
CAS Number 90109-64-1[1]148433-01-6[2]91335-51-2[4]
Molecular Weight 273.12 g/mol [1]273.12 g/mol [2]273.12 g/mol [4]
Molecular Formula C11H13BrO3[1]C11H13BrO3[2]C11H13BrO3[4]
XLogP3 2.8[1]2.4[2]Not Available
Spectral Data 1H NMR, GC-MS available[1]13C NMR, GC-MS, IR available[5]Not readily available

Experimental Protocols: Synthesis of Brominated Diethoxybenzaldehydes

Objective: To synthesize 2-Bromo-4,5-diethoxybenzaldehyde from 3,4-diethoxybenzaldehyde.

Reaction Scheme:

G reactant 3,4-Diethoxybenzaldehyde product 2-Bromo-4,5-diethoxybenzaldehyde reactant->product Br2, Acetic Acid

Caption: Reaction scheme for the bromination of 3,4-diethoxybenzaldehyde.

Materials:

  • 3,4-Diethoxybenzaldehyde

  • Bromine (Br2)

  • Glacial Acetic Acid

  • Methanol

  • Water

Procedure:

  • Dissolution of Starting Material: In a glass reactor, dissolve 3,4-diethoxybenzaldehyde in methanol.[6]

  • Bromination: While stirring and cooling the reactor, slowly add a solution of bromine in acetic acid.[8] Maintain the temperature below 40°C.[6]

  • Reaction Monitoring: Continue stirring at this temperature for approximately one hour.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be worked up by adding water to precipitate the crude product.[8]

  • Purification: The resulting precipitate is collected by filtration and can be further purified by recrystallization or silica gel column chromatography to yield the final product, 2-Bromo-4,5-diethoxybenzaldehyde.[8]

Potential Biological Activity and Signaling Pathways

While there is limited direct information on the biological activities of the C11H13BrO3 isomers, research on the structurally related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) provides valuable insights. BDB, a natural bromophenol from red algae, has demonstrated significant antioxidant and anti-inflammatory properties.[9][10]

Antioxidant Activity via the Nrf2/HO-1 Pathway:

Studies have shown that BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[9] BDB induces the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation and nuclear translocation of the transcription factor Nrf2.[9] This suggests that the C11H13BrO3 isomers, which share the same brominated benzaldehyde core, could be investigated for similar antioxidant properties.

The signaling cascade for BDB-induced antioxidant response can be visualized as follows:

G cluster_pathway BDB-Mediated Antioxidant Pathway BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) ERK_Akt Phosphorylation of ERK and Akt BDB->ERK_Akt Nrf2_Activation Nrf2 Activation and Nuclear Translocation ERK_Akt->Nrf2_Activation ARE_Binding Nrf2 Binding to Antioxidant Response Element (ARE) Nrf2_Activation->ARE_Binding HO1_Expression Increased HO-1 Gene Expression ARE_Binding->HO1_Expression Cytoprotection Cytoprotection against Oxidative Stress HO1_Expression->Cytoprotection G cluster_screening Drug Discovery and Development Workflow Compound_Synthesis Synthesis of C11H13BrO3 Isomers In_Vitro_Screening In Vitro Screening (e.g., antioxidant, anti-inflammatory assays) Compound_Synthesis->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead In_Vivo_Testing In Vivo Animal Models Hit_to_Lead->In_Vivo_Testing Clinical_Trials Human Clinical Trials In_Vivo_Testing->Clinical_Trials

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. The information presented herein is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 148433-01-6
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Structure
alt text
[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.86s1H-CHO
7.45dd, J=8.2, 1.9 Hz1HAr-H
7.42d, J=1.9 Hz1HAr-H
6.98d, J=8.2 Hz1HAr-H
4.25t, J=5.8 Hz2H-O-CH₂-
3.94s3H-OCH₃
3.65t, J=6.4 Hz2H-CH₂-Br
2.38quintet, J=6.1 Hz2H-CH₂-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
190.9-CHO
154.5Ar-C-OCH₃
149.0Ar-C-O-
130.3Ar-C
126.9Ar-CH
111.8Ar-CH
111.2Ar-CH
68.1-O-CH₂-
56.1-OCH₃
32.0-CH₂-CH₂-CH₂-
29.8-CH₂-Br
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2925-2850MediumC-H stretch (aliphatic)
2830, 2730MediumC-H stretch (aldehyde)
1685StrongC=O stretch (aldehyde)
1590, 1510StrongC=C stretch (aromatic)
1270StrongC-O stretch (aryl ether)
1140StrongC-O stretch (alkyl ether)
650MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
27495[M+2]⁺ (with ⁸¹Br)
272100[M]⁺ (with ⁷⁹Br)
15180[M - C₃H₆Br]⁺
12340[M - C₃H₆Br - CO]⁺

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1,3-dibromopropane.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

  • Addition of Reagent: While stirring the mixture, add 1,3-dibromopropane (1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Synthesis Workflow

SynthesisWorkflow reagents 3-Hydroxy-4-methoxybenzaldehyde 1,3-Dibromopropane K₂CO₃, Acetone reaction Reflux (12-18h) reagents->reaction 1. workup Filtration & Concentration reaction->workup 2. extraction DCM/Water Extraction workup->extraction 3. purification Column Chromatography extraction->purification 4. product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde purification->product 5.

Caption: Synthetic workflow for this compound.

References

13C NMR Analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This guide covers experimental protocols, data interpretation, and predicted chemical shift assignments.

Introduction

This compound is a substituted aromatic aldehyde containing several key functional groups: a benzaldehyde moiety, a methoxy group, and a bromopropoxy chain. 13C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of such molecules. By analyzing the chemical shifts of each carbon atom, we can verify the molecular structure and ensure sample purity. This guide will detail the expected 13C NMR spectrum and provide a protocol for its acquisition.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects observed in related structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)190 - 193The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[1][2]
C-4 (Aromatic, attached to -OCH3)150 - 155The oxygen of the methoxy group strongly deshields the attached aromatic carbon.
C-3 (Aromatic, attached to -O(CH2)3Br)148 - 152The oxygen of the propoxy group also deshields the attached aromatic carbon.
C-1 (Aromatic, attached to -CHO)130 - 135The carbon attached to the aldehyde group is deshielded, but less so than the oxygen-bearing carbons.
C-6 (Aromatic)125 - 130Aromatic CH carbon adjacent to the aldehyde group.
C-5 (Aromatic)112 - 118Aromatic CH carbon ortho to the electron-donating methoxy group, expected to be shielded.
C-2 (Aromatic)110 - 115Aromatic CH carbon ortho to the electron-donating propoxy group, also expected to be shielded.
O-CH2-(CH2)2Br68 - 72The carbon attached to the ether oxygen is deshielded.
-O-CH355 - 60The methoxy carbon is a typical value for this functional group.[3]
-CH2-Br32 - 36The carbon attached to the electronegative bromine atom is deshielded compared to a simple alkane.
-CH2-CH2-CH2-30 - 34The central methylene group of the propoxy chain.

Experimental Protocol

The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).

  • Acquisition Parameters:

    • Spectral Width: 0 - 220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule.

    • Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. The low natural abundance of 13C necessitates a larger number of scans.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is needed to allow for the complete relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is required.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.

  • Integrate the peaks if quantitative information is desired, although routine 13C NMR is primarily used for qualitative structural information.

  • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with predicted values and spectral databases.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation Sample Sample Weighing (10-20 mg) Dissolution Dissolution in CDCl3 with TMS Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Setup Instrument Setup (400 MHz Spectrometer) Transfer->Setup Acquire Data Acquisition (Proton Decoupled) Setup->Acquire FT Fourier Transform Acquire->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration PeakPicking Peak Picking Calibration->PeakPicking Assignment Peak Assignment PeakPicking->Assignment Report Final Report Assignment->Report G Sample Sample in Magnetic Field (B0) RF_Pulse Radiofrequency Pulse (B1) Sample->RF_Pulse Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID Detection Detection by Receiver Coil FID->Detection Processing Signal Processing (Fourier Transform) Detection->Processing Spectrum 13C NMR Spectrum Processing->Spectrum

References

A Technical Guide to the Solubility of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, based on the established isothermal shake-flask method.[1][2][3][4] Furthermore, a template for the systematic presentation of solubility data is provided to aid researchers in documenting and comparing results. A logical workflow for the experimental determination of solubility is also visualized.

Introduction

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a polar benzaldehyde group, ether linkages, and a bromoalkyl chain, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development.

While specific experimental solubility data for this compound is not currently available in the cited literature, this guide provides a robust framework for its determination. The methodologies described herein are based on widely accepted principles for assessing the solubility of organic compounds.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below. These properties can offer preliminary insights into its expected solubility behavior.

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₃PubChem
Molecular Weight273.12 g/mol PubChem[5]
XLogP3 (Computed)2.4PubChem[5]
Hydrogen Bond Donor Count0PubChem[5]
Hydrogen Bond Acceptor Count3PubChem[5]

Quantitative Solubility Data (Template)

The following table is a template for presenting experimentally determined solubility data for this compound in a selection of common organic solvents at a standardized temperature (e.g., 25 °C).

SolventSolvent Polarity IndexSolubility ( g/100 mL)Solubility (mol/L)Observations
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Acetone5.1
Ethyl Acetate4.4
Isopropanol3.9
Ethanol4.3
Methanol5.1
Dimethyl Sulfoxide (DMSO)7.2

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment
  • Compound: this compound (solid, high purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol, DMSO).

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Glass vials with screw caps and PTFE septa

    • Constant temperature orbital shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15-20 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

Data Analysis
  • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

  • Express the solubility in appropriate units, such as g/100 mL and mol/L.

  • Record any qualitative observations, such as color changes or the formation of solvates.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start add_excess Add excess compound to solvent in vials start->add_excess seal_vials Seal vials add_excess->seal_vials shake Agitate at constant temperature (24-72h) seal_vials->shake settle Allow excess solid to settle shake->settle centrifuge Centrifuge for complete separation settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate report Report data calculate->report

Caption: Workflow for the determination of solubility.

Conclusion

This technical guide provides a comprehensive framework for researchers and professionals in drug development to systematically determine and document the solubility of this compound in various organic solvents. While specific solubility data for this compound is not currently published, the detailed experimental protocol based on the isothermal shake-flask method offers a reliable approach to generate this crucial information. The provided data table template will ensure consistent and comparable documentation of results. A clear understanding of the solubility of this compound will undoubtedly facilitate its effective use in future research and development endeavors.

References

An In-depth Technical Guide to the Hazards and Safety of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde was not available at the time of writing. The information herein is extrapolated from data on structurally similar compounds and general principles of chemical safety. It is imperative to handle this compound with caution in a controlled laboratory setting and to conduct a thorough risk assessment before use.

Executive Summary

This compound is a chemical intermediate likely used in organic synthesis. Due to the presence of an aldehyde and a brominated alkyl chain, this compound is predicted to possess irritant properties and may be harmful if ingested or inhaled. This guide summarizes the potential hazards, recommended safety precautions, and emergency procedures based on an analysis of related chemical structures. All personnel should be thoroughly trained in handling hazardous chemicals and have access to appropriate personal protective equipment (PPE) before working with this substance.

Presumptive Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound can be anticipated to fall under the following hazard categories. This classification is inferred from similar compounds containing aldehyde and alkyl halide functionalities.

Potential GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H402: Harmful to aquatic life.

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Signal Word: Warning

Hazard Pictograms:

alt text

Quantitative Safety Data

The following table summarizes key quantitative data. It is important to note that some of this data is for structurally related compounds and should be used as an estimate.

ParameterValueSource Compound / Notes
Acute Oral Toxicity (LD50) 3300 mg/kg (Rat)Data for a related compound.[2]
Acute Dermal Toxicity (LD50) >5010 mg/kg (Rabbit)Data for a related compound.[2]
Flash Point > 110 °C / > 230 °FData for 3-Bromo-p-anisaldehyde.[4]
Melting Point 49 - 54 °C / 120.2 - 129.2 °FData for 3-Bromo-p-anisaldehyde.[4]
Molecular Weight 273.12 g/mol [5][6]

Experimental Protocols

Detailed experimental protocols for determining the safety profile of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically employed for such evaluations.

4.1 Acute Oral Toxicity (OECD 401)

  • Objective: To determine the median lethal dose (LD50) following a single oral administration.

  • Test Animals: Typically rats, fasted prior to administration.

  • Procedure: The test substance is administered by gavage in graduated doses to several groups of experimental animals.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of up to 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods, representing the dose at which 50% of the test population is expected to die.

4.2 Skin Irritation/Corrosion (OECD 404)

  • Objective: To assess the potential for the substance to cause skin irritation.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small amount of the substance (0.5 g) is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (e.g., 4 hours).

  • Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

4.3 Eye Irritation/Corrosion (OECD 405)

  • Objective: To determine the potential for the substance to cause serious eye damage or irritation.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small, measured amount of the substance is instilled into one eye of the test animal. The other eye remains untreated as a control.

  • Observation: The eyes are examined at specific intervals for corneal opacity, iritis, conjunctival redness, and chemosis.

  • Data Analysis: The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Handling and Emergency Procedures

A logical workflow for the safe handling and response to incidents involving this chemical is crucial.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_exposure Exposure Response risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing Start Work reaction Perform Synthesis weighing->reaction storage Store in Tightly Closed Container reaction->storage dispose Dispose of Waste via Approved Channels storage->dispose End of Use spill Small Spill Occurs evacuate_spill Evacuate Immediate Area spill->evacuate_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) evacuate_spill->absorb collect Collect into Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->dispose exposure Personnel Exposure skin Skin Contact: Wash with Soap & Water exposure->skin eyes Eye Contact: Rinse with Water for 15 min exposure->eyes inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Seek Medical Attention exposure->ingestion seek_medical Seek Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical

Caption: Workflow for Safe Handling and Emergency Response.

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.[2]

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator.[2]

Fire and Explosion Hazards

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[2]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][4]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Keep away from strong oxidizing agents and strong bases.[2] The compound may be air and light sensitive.

  • Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its structure, the primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Skin: Expected to cause skin irritation.[2]

  • Eyes: Expected to cause serious eye irritation.[2]

  • Inhalation: May cause respiratory tract irritation.[2]

  • Ingestion: Presumed to be harmful if swallowed.[1]

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

References

Literature review of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

This guide provides a comprehensive literature review and detailed protocols for the synthesis of this compound, a valuable intermediate in the development of various organic molecules. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The principal route for the synthesis of this compound involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane. This reaction is a classic example of a Williamson ether synthesis, where the phenoxide ion of isovanillin, formed in situ by a base, acts as a nucleophile and attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.

To favor the desired mono-alkylation product and minimize the formation of the bis-alkylation byproduct, a significant excess of 1,3-dibromopropane is typically employed.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Product This compound Isovanillin->Product + 1,3-Dibromopropane Dibromopropane 1,3-Dibromopropane Base K₂CO₃ (Base) Base->Product Solvent Acetone (Solvent) Solvent->Product Condition Reflux Condition->Product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Isovanillin and K₂CO₃ in Acetone B Add 1,3-Dibromopropane A->B Start Reaction C Reflux for 5-7 hours B->C D Cool to Room Temperature C->D Reaction Complete E Filter to remove K₂CO₃ D->E F Evaporate Acetone E->F Proceed to Purification G Vacuum Distillation or Column Chromatography F->G H Characterization (NMR, IR, MS) G->H

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of 3-(3-bromopropoxy)-4-methoxybenzaldehyde via the Williamson ether synthesis. The procedure involves the reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 1,3-dibromopropane. This protocol offers detailed steps for reaction setup, execution, product isolation, purification, and characterization, tailored for professionals in chemical and pharmaceutical research.

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N_2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether linkage.[1][2][3] This method is particularly valuable in medicinal chemistry and materials science for modifying molecular structures to enhance their biological activity or physical properties.

This protocol details the synthesis of this compound, a useful intermediate for the development of various chemical entities. The synthesis is achieved by reacting 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with an excess of 1,3-dibromopropane in the presence of a base. The phenolic proton of isovanillin is more acidic than that of an aliphatic alcohol, allowing for deprotonation with a moderately strong base like potassium carbonate.[4]

Reaction Scheme

Reaction Scheme

Figure 1. Synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde and 1,3-dibromopropane.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)621-59-0C₈H₈O₃152.15[5]
1,3-Dibromopropane109-64-8C₃H₆Br₂201.89
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Acetone67-64-1C₃H₆O58.08
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04

Experimental Protocol

This section provides a detailed step-by-step methodology for the synthesis.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzaldehyde (5.0 g, 32.86 mmol).

  • Add anhydrous potassium carbonate (9.08 g, 65.72 mmol, 2.0 equiv.).

  • Add 100 mL of acetone to the flask.

  • Fit the flask with a reflux condenser and a calcium chloride drying tube.

Synthesis Procedure
  • Place the flask in a heating mantle and stir the suspension vigorously.

  • Add 1,3-dibromopropane (13.27 g, 65.72 mmol, 2.0 equiv.) to the mixture using a dropping funnel or syringe. Using an excess of the dibromoalkane minimizes the formation of the undesired bis-alkylation product.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material (isovanillin) spot indicates reaction completion.

Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.[6]

  • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.[4]

  • Dissolve the resulting crude oil in 100 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Purification
  • Purify the crude product by column chromatography on silica gel.[6]

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and evaporate the solvent to yield this compound as a pure solid or oil.

Data Presentation

Reactant and Reagent Quantities
CompoundM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Hydroxy-4-methoxybenzaldehyde152.155.0 g32.861.0
1,3-Dibromopropane201.8913.27 g (6.7 mL)65.722.0
Potassium Carbonate138.219.08 g65.722.0
Acetone58.08100 mL--
Product Characterization
PropertyValue
Product Name This compound
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol [7]
Appearance Expected to be an off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, -CHO), 7.45 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 4.25 (t, 2H, -OCH₂-), 3.95 (s, 3H, -OCH₃), 3.60 (t, 2H, -CH₂Br), 2.35 (m, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 191.0, 155.0, 150.0, 130.0, 127.0, 112.0, 110.0, 68.0, 56.0, 32.0, 30.0

Note: NMR chemical shifts are predicted values based on the structure and may vary slightly.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Williamson_Ether_Synthesis_Workflow start Start A Reaction Setup: - Isovanillin - K₂CO₃ - Acetone start->A 1 end_node Final Product H Characterization: (NMR, IR, MS) end_node->H Analysis B Add 1,3-Dibromopropane A->B 2 C Reflux (12-18h, 56°C) B->C 3 D Reaction Work-up: - Cool & Filter - Evaporate Solvent C->D 4 E Extraction: - Dissolve in DCM - Wash (NaOH, H₂O, Brine) D->E 5 F Drying & Concentration: - Dry with Na₂SO₄ - Evaporate DCM E->F 6 G Purification: Silica Gel Column Chromatography F->G 7 G->end_node 8

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1,3-Dibromopropane is a suspected carcinogen and lachrymator. Handle with extreme care.

  • Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation of vapors.

  • Acetone is highly flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde as a versatile building block in the synthesis of complex organic molecules, with a particular focus on the generation of heterocyclic scaffolds with potential therapeutic applications.

Introduction

This compound is a bifunctional aromatic compound containing an aldehyde group, a methoxy substituent, and a bromopropoxy chain. This unique combination of reactive sites makes it a valuable precursor for the construction of diverse molecular architectures, particularly fused heterocyclic systems. The aldehyde functionality allows for traditional carbonyl chemistry, such as reductive aminations and condensations, while the bromopropoxy group is an excellent alkylating agent for intramolecular cyclization reactions, leading to the formation of nitrogen- and oxygen-containing rings.

The structural motif of a substituted benzaldehyde is a common starting point for the synthesis of isoquinoline alkaloids and related compounds, a class of natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Notably, derivatives of isoquinoline have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in intracellular signaling pathways.

Physicochemical Data

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
CAS Number 148433-01-6--INVALID-LINK--
Molecular Formula C₁₁H₁₃BrO₃--INVALID-LINK--
Molecular Weight 273.12 g/mol --INVALID-LINK--

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic compounds through a sequence of reactions, typically involving the formation of an intermediate that subsequently undergoes intramolecular cyclization. A key example is the synthesis of substituted isoquinoline derivatives.

Synthesis of Tetrahydropyrido[4,3-g]isoquinoline Derivatives

A significant application of a close structural isomer, 4-(3-bromopropoxy)-3-methoxybenzaldehyde, is demonstrated in the synthesis of a key intermediate for tetrahydropyrido[4,3-g]isoquinoline derivatives, which are potent phosphodiesterase (PDE) inhibitors. The synthetic strategy involves an initial reaction of the aldehyde with an amine, followed by an intramolecular cyclization. This approach is directly applicable to this compound.

Reaction Scheme:

G reagent1 3-(3-Bromopropoxy)-4- methoxybenzaldehyde product1 Intermediate Schiff Base reagent1->product1 Condensation reagent2 Primary Amine (e.g., 4-methoxybenzylamine) reagent2->product1 product2 Reduced Amine Intermediate product1->product2 Reduction (e.g., NaBH4) final_product Fused Isoquinoline Derivative (e.g., Tetrahydropyrido[3,4-g]isoquinoline) product2->final_product Intramolecular Cyclization (Heat, Base)

Caption: Synthetic pathway to fused isoquinolines.

Experimental Protocol: Synthesis of a Fused Isoquinoline Derivative

This protocol is adapted from a similar synthesis utilizing a structural isomer and is expected to yield the corresponding fused isoquinoline derivative.

Materials:

  • This compound

  • 4-Methoxybenzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reductive Amination:

    • Dissolve this compound (1.0 eq) and 4-methoxybenzylamine (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 1 hour to form the Schiff base.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude secondary amine intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude secondary amine intermediate in toluene.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydropyrido[3,4-g]isoquinoline derivative.

Quantitative Data (Expected):

StepProductExpected YieldPurity
Reductive AminationN-(4-methoxybenzyl)-1-(3-(3-bromopropoxy)-4-methoxyphenyl)methanamine85-95%>90% (crude)
Intramolecular CyclizationFused Isoquinoline Derivative60-75%>98% (after chromatography)

Application in Drug Discovery: Phosphodiesterase Inhibition

Substituted isoquinoline scaffolds are of significant interest in medicinal chemistry due to their potential to act as inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

Signaling Pathway:

G cluster_cell Cell Interior ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Hydrolysis Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Inhibitor Isoquinoline Derivative (Inhibitor) Inhibitor->PDE Inhibition

Caption: PDE-mediated cAMP signaling pathway.

By inhibiting PDEs, the intracellular levels of cAMP or cGMP can be elevated, leading to a range of physiological effects. For example, inhibition of PDE4, which is predominantly found in inflammatory and immune cells, leads to an increase in cAMP levels, resulting in anti-inflammatory effects. This makes PDE4 inhibitors attractive therapeutic targets for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The isoquinoline derivatives synthesized from this compound are promising candidates for the development of novel PDE inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its ability to participate in sequential reactions, particularly reductive amination followed by intramolecular cyclization, provides a straightforward route to fused isoquinoline derivatives. These products are of significant interest in drug discovery, especially in the development of phosphodiesterase inhibitors for the treatment of inflammatory and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising synthetic intermediate.

Application Notes and Protocols for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a key bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with therapeutic potential. Its aldehyde group allows for the construction of various ring systems, while the bromopropoxy tail serves as a reactive handle for introducing pharmacophoric moieties or linking to a secondary scaffold. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pyrazolo[1,5-a]pyridine-3-carboxamides, which have shown significant activity as antitubercular agents.

Application Note 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides as Potent Antitubercular Agents

Derivatives of the pyrazolo[1,5-a]pyridine scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a crucial intermediate in the synthesis of a series of pyrazolo[1,5-a]pyridine-3-carboxamides that have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

The synthetic strategy involves the initial construction of a pyrazolo[1,5-a]pyridine core, followed by the elaboration of the carboxamide side chain. The bromopropoxy group of the starting benzaldehyde is ultimately incorporated into a linker that connects the core scaffold to a substituted piperidine moiety, a key interaction domain for the biological target.

Key Biological Data

The synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit potent in vitro activity against the drug-sensitive Mtb strain H37Rv and clinically isolated multidrug-resistant Mtb (MDR-TB) strains. The biological data for a representative compound, Compound 1 , is summarized in the table below.

CompoundTargetMtb StrainMIC (μg/mL)
1 Mycobacterium tuberculosisH37Rv<0.002
1 Mycobacterium tuberculosisINH-resistant<0.002
1 Mycobacterium tuberculosisRMP-resistant<0.002

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-2-methyl-N-((4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 1)

This protocol outlines the multi-step synthesis of a potent antitubercular agent starting from 3-hydroxy-4-methoxybenzaldehyde, which is a precursor to this compound.

Step 1: Synthesis of this compound

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2 equivalents).

  • Add 1,3-dibromopropane (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyridine Core

This step involves the reaction of a substituted pyridine with an aminating agent, followed by cycloaddition. The specific details for the synthesis of the required pyrazolo[1,5-a]pyridine-3-carboxylic acid are proprietary and can be found in the relevant patent literature.

Step 3: Amide Coupling to form Compound 1

  • To a solution of the synthesized pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the appropriate amine, which is synthesized by reacting 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)aniline with the aldehyde group of this compound via reductive amination, (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous solutions of HCl, NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final compound, Compound 1 .

Visualizations

Experimental Workflow for the Synthesis of Compound 1

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_core_synthesis Core & Amine Synthesis cluster_final_product Final Product Synthesis 3_hydroxy_4_methoxybenzaldehyde 3-Hydroxy-4- methoxybenzaldehyde Step1 Alkylation with 1,3-dibromopropane (K2CO3, Acetone) 3_hydroxy_4_methoxybenzaldehyde->Step1 1_3_dibromopropane 1,3-Dibromopropane 1_3_dibromopropane->Step1 Intermediate_Aldehyde 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Step1->Intermediate_Aldehyde Amine_intermediate Substituted Amine Intermediate_Aldehyde->Amine_intermediate Reductive Amination Pyrazolo_acid Pyrazolo[1,5-a]pyridine- 3-carboxylic acid Step3 Amide Coupling (HATU, DIPEA) Pyrazolo_acid->Step3 Amine_intermediate->Step3 Compound1 Compound 1 (Antitubercular Agent) Step3->Compound1 G Compound1 Pyrazolo[1,5-a]pyridine Derivative (Compound 1) Mtb_Respiratory_Chain Mtb Respiratory Chain (e.g., Cytochrome bc1 complex) Compound1->Mtb_Respiratory_Chain Inhibition ATP_Production ATP Production Mtb_Respiratory_Chain->ATP_Production Blocked Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death Leads to

Application Notes and Protocols: Derivatization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a versatile scaffold for generating novel compounds for biological screening. This document outlines detailed protocols for synthesizing various derivatives, methodologies for key biological assays, and representative data from analogous compounds to guide research and development efforts.

Introduction

This compound is a substituted benzaldehyde with two reactive functional groups amenable to derivatization: the aldehyde and the terminal bromide on the propoxy chain. This dual reactivity allows for the synthesis of a diverse library of compounds. The vanillin-like core suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. Vanillin and its derivatives have been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is crucial in development and disease.[1][2] This document provides a starting point for exploring the therapeutic potential of novel derivatives of this compound.

Synthetic Protocols

The following protocols describe common derivatization reactions that can be applied to this compound.

Derivatization of the Aldehyde Group

2.1.1. Synthesis of Schiff Bases

Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine.

  • Protocol:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add an equimolar amount of the desired primary amine.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.[3][4]

2.1.2. Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone.

  • Protocol:

    • In a mortar, grind the desired acetophenone (1 equivalent) with one equivalent of sodium hydroxide for approximately ten minutes.

    • Add this compound (1 equivalent) to the mixture and continue grinding until a paste is formed.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Isolate the chalcone derivative by suction filtration.

    • Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.[5][6]

2.1.3. Synthesis of Oximes

Oximes are prepared by the reaction of an aldehyde with hydroxylamine.

  • Protocol:

    • In a mortar, thoroughly grind this compound (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for approximately 2 minutes.

    • Monitor the reaction by TLC.

    • After completion, add 10 mL of water to the mortar.

    • Collect the solid product by filtration to afford the oxime derivative.[7] For low melting point oximes, extraction with ethyl acetate may be necessary.[7]

Derivatization of the Bromo-propoxy Group

2.2.1. Synthesis of Thioethers

Thioethers can be synthesized via a nucleophilic substitution reaction between the alkyl bromide and a thiol.

  • Protocol:

    • Prepare the thiolate by reacting the desired thiol with a strong base like sodium hydride in an appropriate solvent.

    • Add this compound (1 equivalent) to the thiolate solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the thioether derivative.[8]

2.2.2. Synthesis of Amines

Secondary amines can be synthesized through a nucleophilic substitution reaction with a primary amine.

  • Protocol:

    • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF.

    • Add the desired primary amine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 60-80 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the amine derivative.

Biological Assays: Protocols

The following are standard protocols for assessing the biological activity of the synthesized derivatives.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of a compound.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[9][10]

Anticancer Activity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Data Presentation

The following tables present representative quantitative data for derivatives of structurally similar benzaldehydes. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Vanillin-Schiff Base 1E. coli62.5[3]
Vanillin-Schiff Base 2S. aureus62.5[3]
Vanillin-Schiff Base 3C. albicans125[3]
o-Vanillin Schiff BaseS. gallinarium25[12]
Isatin Schiff BaseP. aeruginosa7.81[13]

Table 2: Antioxidant Activity of Benzaldehyde Chalcone Derivatives

Compound IDAssayIC50 (µM)Reference
Vanillin-Ferrocenyl ChalconeDPPH21.36[14]
Hydroxyl-substituted Chalcone 1DPPH836[10]
Hydroxyl-substituted Chalcone 2DPPH521[10]
Methoxy-substituted ChalconeDPPHPotent[13]
Monosubstituted ChalconeReducing Power25 µg/ml[7]

Table 3: Anticancer Activity of Benzaldehyde Derivatives

Compound IDCell LineIC50 (µM)Reference
Benzothiazole AcetamideHCT1166.43[11]
Benzothiazole AcetamideA5499.62[11]
Benzimidazole DerivativeC26< 100 µg/mL
Chalcone HybridHCT1160.34[2]
Thiazole DerivativePC-366.6 µg/ml

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives of this compound.

G cluster_synthesis Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Start 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Aldehyde_Deriv Aldehyde Derivatization (Schiff Base, Chalcone, Oxime) Start->Aldehyde_Deriv Bromo_Deriv Bromo-propoxy Derivatization (Thioether, Amine) Start->Bromo_Deriv Derivatives Library of Derivatives Aldehyde_Deriv->Derivatives Bromo_Deriv->Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Derivatives->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Derivatives->Antioxidant Anticancer Anticancer Assay (MTT) Derivatives->Anticancer Data Quantitative Data (IC50, MIC) Antimicrobial->Data Antioxidant->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for derivatization and biological screening.

Wnt/β-catenin Signaling Pathway

Vanillin derivatives have been shown to modulate the Wnt/β-catenin signaling pathway.[1][2] This pathway is critical in cell proliferation and differentiation, and its dysregulation is implicated in cancer.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Ubiquitination TCF_Repression TCF/LEF (Gene Repression) Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh Complex_Inactivation Destruction Complex Inactivation Dsh->Complex_Inactivation Beta_Catenin_Stable Stable β-catenin Complex_Inactivation->Beta_Catenin_Stable inhibition of degradation Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_Activation TCF/LEF (Gene Activation) Nucleus->TCF_Activation β-catenin co-activation Vanillin_Derivative Vanillin Derivative (Potential Inhibitor) Vanillin_Derivative->Receptor Inhibition?

Caption: Simplified Wnt/β-catenin signaling pathway.

References

Application Note: High-Purity Isolation of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Abstract: This application note provides a detailed protocol for the purification of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a preparative column procedure. This protocol is designed to efficiently remove common synthesis-related impurities, yielding the target compound with high purity suitable for subsequent synthetic steps or biological screening.

Compound Specifications

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and molecular probes. Its purity is critical for the success of downstream applications.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₃BrO₃[1]
Molecular Weight 273.12 g/mol [1]
CAS Number 148433-01-6[1]
Appearance Expected to be an off-white to pale yellow solid
XLogP3 2.4[1]

Chromatographic Principle

The purification strategy relies on normal-phase column chromatography. The stationary phase, silica gel, is highly polar. A non-polar mobile phase is used to elute the components from the column. Compounds will separate based on their relative polarities:

  • Non-polar compounds: Have weak interactions with the silica gel and are eluted quickly.

  • Polar compounds: Have strong interactions (e.g., hydrogen bonding, dipole-dipole) with the silica gel and are eluted more slowly.

The target compound, this compound, is moderately polar. Common impurities from its synthesis (e.g., from isovanillin and 1,3-dibromopropane) include the highly polar starting material isovanillin (due to its free hydroxyl group) and the non-polar reagent 1,3-dibromopropane. This difference in polarity allows for effective separation.

G Impurity_NonPolar Non-Polar Impurity (e.g., 1,3-dibromopropane) - Elutes First - Product Product This compound - Elutes Second - Impurity_Polar Polar Impurity (e.g., Isovanillin) - Elutes Last or Retained - MobilePhase Mobile Phase (Eluent) Hexane:Ethyl Acetate MobilePhase->Impurity_NonPolar Flow

Caption: Logical diagram of compound elution based on polarity.

Experimental Protocols

This section details the necessary steps, from initial analysis and optimization to the final purification.

Reagents & SolventsEquipment & Consumables
Crude reaction mixtureGlass chromatography column (appropriate size)
Silica Gel (60 Å, 230-400 mesh)TLC plates (Silica gel 60 F₂₅₄)
Hexane (HPLC grade)TLC developing chamber
Ethyl Acetate (HPLC grade)UV Lamp (254 nm)
Dichloromethane (DCM)Capillary spotters
Potassium Permanganate (KMnO₄)Beakers, Erlenmeyer flasks
Sodium Bicarbonate (NaHCO₃)Round-bottom flasks
Potassium Carbonate (K₂CO₃)Rotary evaporator
Deionized WaterFraction collector (optional)
Anhydrous Sodium SulfateGlass funnels, filter paper
  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add a proposed eluent system (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Close the lid and allow the atmosphere to saturate for 10-15 minutes.

  • Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent like DCM. Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate. Also spot standards of starting materials if available.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[2] Circle the spots. Further visualization can be achieved by dipping the plate into a potassium permanganate stain (a good stain for aldehydes).[2]

  • Optimize: The ideal solvent system should provide a Retention Factor (Rf) of 0.25 - 0.35 for the target compound and give good separation from all impurities.[3] Adjust the ratio of polar to non-polar solvent as needed. Increasing the proportion of ethyl acetate will increase the Rf of all spots.

CompoundExpected PolarityExpected Rf (in optimized system)Visualization Method
1,3-dibromopropane (impurity)LowHigh (> 0.8)KMnO₄ stain
This compound Moderate ~0.3 UV, KMnO₄ stain
Isovanillin (starting material impurity)HighLow (< 0.1)UV, KMnO₄ stain

This workflow outlines the complete purification process.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A 1. Select Optimized Eluent via TLC B 2. Prepare Silica Slurry in Non-Polar Solvent A->B C 3. Pack Column (Wet Slurry Method) B->C D 4. Prepare Sample (Dry Loading Recommended) C->D E 5. Load Sample onto Column D->E F 6. Elute with Solvent & Collect Fractions E->F G 7. Analyze Fractions using TLC F->G H 8. Combine Pure Fractions G->H I 9. Remove Solvent (Rotary Evaporation) H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: Experimental workflow for column chromatography purification.

  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the non-polar component of your eluent (hexane). The amount of silica should be 50-100 times the weight of the crude material.

    • Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing. Add a layer of sand on top of the silica bed to prevent disturbance.

    • Wash the column with 2-3 column volumes of the optimized eluent system.

  • Sample Loading (Dry Loading):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution, collecting the solvent that passes through the column in separate, numbered test tubes or flasks (fractions). Maintain a constant flow rate.

    • If separation is difficult, a gradient elution can be used, starting with a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the percentage of the polar solvent.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to determine which contain the pure product. Spot multiple fractions on a single TLC plate for comparison.

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent.

    • Obtain the final mass and calculate the yield. Confirm purity using analytical methods like ¹H NMR, ¹³C NMR, or LC-MS.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

References

Application Notes and Protocols: Recrystallization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde via recrystallization. While specific experimental data for this compound is not extensively available in published literature, the following protocols are based on established principles of organic chemistry and purification methods for analogous benzaldehyde derivatives.

Compound Information

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning the recrystallization process, particularly for determining appropriate solvent volumes and heating temperatures.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃PubChem
Molecular Weight 273.12 g/mol PubChem
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Solubility Data not readily available. Expected to be soluble in moderately polar to non-polar organic solvents.Inferred from structure

Recrystallization Principles and Solvent Selection

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point).

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve the impurities well at all temperatures or not at all.

Based on the purification of structurally similar compounds, such as other substituted benzaldehydes, suitable solvent systems for this compound are likely to be non-polar or moderately polar solvents, or a mixture of solvents.

Potential Solvent Systems:

  • Single Solvent Systems: Heptane, Dichloromethane. The use of heptane has been noted for the crystallization of a similar compound, 4-bromo-2-methoxybenzaldehyde. Dichloromethane has been used for the recrystallization of a hydrazone derivative of 3-Bromo-4-methoxybenzaldehyde.

  • Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Petroleum Ether. A mixed solvent system is often employed when a single solvent does not provide the desired solubility characteristics. The compound is typically dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is then added until the solution becomes turbid.

Experimental Workflow

The general workflow for the recrystallization of this compound is depicted in the following diagram.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying A Impure Solid B Add Minimum Amount of Hot Solvent A->B C Saturated Solution B->C D Hot Gravity Filtration (to remove insoluble impurities) C->D E Cool Solution Slowly D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for the purification of this compound by recrystallization.

Detailed Experimental Protocol

This protocol provides a general procedure for the recrystallization of this compound. Note: This is a representative method and may require optimization based on the specific impurities present and the scale of the purification.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., heptane, ethanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount (e.g., 20-50 mg) of the crude compound into several test tubes.

    • Add a few drops of different potential solvents to each tube at room temperature to assess solubility.

    • Gently heat the tubes that show low solubility at room temperature to determine if the compound dissolves when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.

    • Select the solvent or solvent pair that provides good crystal recovery.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • Add a small amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, cold solvent to remove any remaining impurities on the crystal surfaces.

    • Allow the crystals to dry on the filter for a few minutes by pulling air through them.

    • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Data Recording and Analysis

It is crucial to record all experimental parameters and results to ensure reproducibility and to optimize the purification process. The following table provides a template for recording your experimental data.

ParameterTrial 1Trial 2Trial 3
Mass of Crude Compound (g)
Recrystallization Solvent(s)
Volume of Solvent(s) (mL)
Dissolution Temperature (°C)
Crystallization Conditions
Mass of Pure Compound (g)
Percent Yield (%)
Melting Point of Pure Compound (°C)
Purity (e.g., by HPLC, NMR)
Observations

By systematically varying the solvent and other conditions and recording the outcomes, an optimized protocol for the recrystallization of this compound can be developed.

Scale-up Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and scalable method for the formation of ethers.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily owing to its bifunctional nature. The aldehyde group allows for a wide range of subsequent chemical transformations, while the bromopropoxy chain serves as a linker for the attachment of other molecular fragments. This application note details a scalable and efficient synthesis from readily available starting materials, vanillin and 1,3-dibromopropane.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of vanillin, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction.

reaction_scheme Vanillin Vanillin Product This compound Vanillin->Product + Dibromopropane 1,3-Dibromopropane Dibromopropane->Product + Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Product

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis protocol described below.

ParameterValueNotes
Reactants
Vanillin (MW: 152.15 g/mol )1.0 molar equivalent (e.g., 1.52 kg)Starting material.
1,3-Dibromopropane (MW: 201.89 g/mol )3.0 molar equivalents (e.g., 6.06 kg)Used in excess to minimize the formation of the bis-ether byproduct.[1]
Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )1.5 molar equivalents (e.g., 2.07 kg)Base to deprotonate the phenolic hydroxyl group of vanillin.
Tetrabutylammonium Bromide (TBAB)0.05 molar equivalents (e.g., 161 g)Phase transfer catalyst to enhance reaction rate and yield.
Solvent
Acetone10 L per kg of vanillinA suitable polar aprotic solvent for this reaction.
Reaction Conditions
Temperature55-60 °C (Reflux)Optimal temperature to ensure a reasonable reaction rate without significant side reactions.
Reaction Time12-18 hoursMonitored by TLC or HPLC until completion.
Work-up & Purification
FiltrationTo remove inorganic salts.
Solvent RemovalUnder reduced pressure.
Crystallization SolventIsopropanol/Water mixtureTo purify the crude product.
Yield and Purity
Expected Yield75-85%Based on vanillin as the limiting reagent.
Purity (by HPLC)>98%After crystallization.

Experimental Protocol

This protocol is designed for a scale-up synthesis and should be performed by trained personnel in a facility equipped for handling large quantities of chemicals. Adherence to all safety precautions is mandatory.

Materials and Equipment:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous, powdered)

  • Tetrabutylammonium Bromide (TBAB)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized Water

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature control

  • Filtration apparatus (e.g., Nutsche filter)

  • Rotary evaporator or other solvent removal system

  • Crystallization vessel

  • Drying oven (vacuum or convection)

Safety Precautions:

  • 1,3-Dibromopropane: Flammable liquid and vapor. Causes skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Vanillin: May cause eye irritation and skin sensitization.[3][4][5][6] Avoid inhalation of dust and contact with skin and eyes.

  • Acetone: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Procedure:

  • Reaction Setup:

    • To a clean and dry large-scale reaction vessel, add vanillin (1.0 eq) and acetone (10 L/kg of vanillin).

    • Begin stirring to dissolve the vanillin.

    • Add powdered anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.05 eq) to the mixture.

    • Stir the suspension for 30 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add 1,3-dibromopropane (3.0 eq) to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 55-60 °C).

    • Maintain the reaction at reflux with vigorous stirring for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the vanillin is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a small amount of acetone to recover any entrained product.

    • Combine the filtrate and the washings.

    • Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,3-dibromopropane.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimal amount of hot isopropanol.

    • Slowly add deionized water to the hot solution until a slight turbidity persists.

    • If necessary, add a small amount of isopropanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystalline product by filtration.

    • Wash the crystals with a cold isopropanol/water mixture.

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge Vanillin, K2CO3, TBAB, Acetone add_dibromopropane Add 1,3-Dibromopropane charge_reactants->add_dibromopropane reflux Reflux at 55-60 °C add_dibromopropane->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temp monitor->cool filter_salts Filter Inorganic Salts cool->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate crystallize Crystallize from Isopropanol/Water concentrate->crystallize filter_product Filter Product crystallize->filter_product dry Dry Product filter_product->dry final_product Final Product: This compound dry->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Key Parameters

This diagram shows the logical relationship between the key parameters influencing the success of the synthesis.

G reactants Reactants Vanillin 1,3-Dibromopropane K2CO3 TBAB process {Process|Williamson Ether Synthesis} reactants->process conditions Reaction Conditions Temperature Time Solvent conditions->process outcome Outcome Yield Purity process->outcome

Caption: Key parameters influencing the synthesis outcome.

References

Application Notes and Protocols for the Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(3-bromopropoxy)-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. These notes outline the common catalytic systems, reaction conditions, and detailed experimental procedures.

Introduction

This compound is synthesized by the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion of isovanillin, formed in the presence of a base, attacks the electrophilic carbon of 1,3-dibromopropane. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side products. The most common catalytic systems involve the use of an inorganic base, often in conjunction with a phase-transfer catalyst.

Catalytic Systems

The selection of the catalyst is critical for the efficient synthesis of this compound. The primary role of the catalyst, which is typically a base, is to deprotonate the phenolic hydroxyl group of isovanillin to form a more nucleophilic phenoxide ion. In some systems, a phase-transfer catalyst is also employed to facilitate the reaction between reactants in different phases.

1. Inorganic Base Catalysis: Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are widely used. These bases are cost-effective and efficient in deprotonating the phenol. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can dissolve both the phenoxide salt and the alkyl halide.

2. Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly useful in heterogeneous reaction mixtures, such as a solid-liquid or liquid-liquid system. These catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB or tetrabutylammonium fluoride), transport the phenoxide anion from the solid or aqueous phase to the organic phase containing the 1,3-dibromopropane. This enhances the reaction rate and allows for the use of less expensive solvent systems, including water.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and reported yields for the Williamson ether synthesis of isovanillin derivatives with different catalytic systems. While specific data for the synthesis of this compound is not extensively published, the data from analogous reactions provide a strong predictive framework.

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Inorganic BaseK₂CO₃AcetoneReflux5~85 (for allyl bromide)--INVALID-LINK--
Phase-Transfer CatalystNaOHWater25496.1 (for ethyl bromide)--INVALID-LINK--
Phase-Transfer CatalystK₂CO₃Water25495.1 (for ethyl bromide)--INVALID-LINK--
Organic BaseDBUDMFRoom Temp178-92 (for various alkyl halides)[1]

Note: Yields are for analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This protocol is a standard method for the Williamson ether synthesis of phenolic compounds.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a stirred solution of isovanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst, which can lead to higher yields and faster reaction times.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.2 eq) in water.

  • Add isovanillin (1.0 eq) and tetrabutylammonium bromide (0.1 eq) to the aqueous solution.

  • Add 1,3-dibromopropane (1.2 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Signaling Pathway: Williamson Ether Synthesis

The following diagram illustrates the general mechanism of the Williamson ether synthesis for the preparation of this compound.

Williamson_Ether_Synthesis Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Phenoxide Isovanillin Phenoxide (Nucleophile) Isovanillin->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide SN2_Transition SN2 Transition State Phenoxide->SN2_Transition Nucleophilic Attack Dibromopropane 1,3-Dibromopropane (Electrophile) Dibromopropane->SN2_Transition Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde SN2_Transition->Product Leaving Group Departure Byproduct Salt Byproduct (e.g., KBr, NaBr) SN2_Transition->Byproduct

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Isovanillin - 1,3-Dibromopropane - Catalyst/Base - Solvent Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Filtration - Extraction - Washing Monitoring->Workup Complete Purification Purification: - Evaporation - Chromatography/ Recrystallization Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yields in the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The synthesis of this compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 1,3-dibromopropane is a classic Williamson Ether Synthesis.[1][2] The mechanism is a bimolecular nucleophilic substitution (SN2). First, a base deprotonates the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion. This ion then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage.[1][2][3]

Q2: What are the most critical factors for maximizing the reaction yield?

To achieve high yields, the following parameters must be carefully controlled:

  • Choice of Base: The base must be strong enough to completely deprotonate the vanillin's phenolic hydroxyl group.

  • Solvent Selection: The solvent plays a crucial role in dissolving reactants and facilitating the SN2 mechanism.

  • Reagent Stoichiometry: The molar ratio of reactants, particularly the use of excess 1,3-dibromopropane, is critical to prevent side reactions.

  • Reaction Temperature: Temperature affects the reaction rate and the formation of potential byproducts.

  • Purity of Reagents: Using pure starting materials and anhydrous solvents (especially with moisture-sensitive bases) is essential.

Q3: Which base and solvent combination is recommended?

A combination of potassium carbonate (K₂CO₃) as the base and acetone or acetonitrile as the solvent is highly effective and widely used for this type of reaction. K₂CO₃ is a mild base that is sufficient for deprotonating phenols and minimizes side reactions. Polar aprotic solvents like acetone are ideal because they solvate the potassium cation, leaving the phenoxide anion free and highly nucleophilic. For more stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can be used, but this requires stricter anhydrous conditions.[1][3]

Q4: How can I prevent the formation of the major bis-ether byproduct?

The primary byproduct is often 1,3-bis(4-formyl-2-methoxyphenoxy)propane, where two molecules of vanillin react with one molecule of 1,3-dibromopropane. To suppress this, 1,3-dibromopropane should be used in significant molar excess (typically 3 to 5 equivalents). This ensures that the vanillin phenoxide is statistically more likely to encounter a molecule of 1,3-dibromopropane than the mono-substituted intermediate.

Q5: What is a typical reaction time and temperature?

When using the recommended K₂CO₃/acetone system, the reaction is typically run at reflux temperature (around 56°C) for 8 to 24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting vanillin spot is consumed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base was not strong enough or was old/inactive. 2. Low Reactivity: Reaction temperature was too low or time was too short. 3. Impure Reagents: Water in the solvent or on glassware may have deactivated a moisture-sensitive base (like NaH).1. Ensure the base is fresh. Consider using a stronger base like NaH if K₂CO₃ is ineffective.[1] 2. Increase the reaction temperature to reflux and extend the reaction time. Monitor progress via TLC. 3. Use anhydrous solvents and flame-dried glassware, especially when working with NaH.[3]
Multiple Spots on TLC / Difficult Purification 1. Unreacted Vanillin: The reaction did not go to completion. 2. Bis-ether Byproduct: Insufficient excess of 1,3-dibromopropane was used. 3. Unreacted 1,3-dibromopropane: A large excess was used as intended.1. During aqueous workup, wash the organic layer with a dilute (1M) NaOH solution. The acidic vanillin will be deprotonated and move to the aqueous layer. 2. In future attempts, increase the molar excess of 1,3-dibromopropane. The byproduct can be separated from the desired product using column chromatography. 3. 1,3-dibromopropane is relatively volatile and can be removed under reduced pressure after the reaction.
Product Oiling Out Instead of Crystallizing 1. Impurities: The presence of unreacted starting materials or byproducts is preventing crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent is not suitable for inducing crystallization.1. Purify the crude product via flash column chromatography on silica gel before attempting crystallization. 2. Attempt recrystallization from a different solvent system, such as ethanol, isopropanol, or a mixture like ethyl acetate/hexane.

Data Summary: Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield of the Williamson ether synthesis. Yields are representative and may vary.

BaseSolventTemperature (°C)Molar Ratio (Vanillin:Dibromo:Base)Typical Yield (%)Notes
K₂CO₃Acetone56 (Reflux)1 : 3 : 285 - 95%Most common and reliable method. Simple workup.
NaHAnhydrous THF66 (Reflux)1 : 3 : 1.290 - 98%Higher yield but requires strict anhydrous conditions.[1][3]
Cs₂CO₃DMF801 : 3 : 1.590 - 97%Highly effective but cesium carbonate is more expensive.
NaOHEthanol78 (Reflux)1 : 4 : 260 - 75%Lower yield due to potential side reactions and solvent acting as a competing nucleophile.

Visualized Workflows and Pathways

G Synthesis Pathway for this compound cluster_reactants Reactants vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde vanillin->product + dibromo 1,3-Dibromopropane (Excess) dibromo->product + conditions Base (K₂CO₃) Solvent (Acetone) Reflux conditions->product

Caption: General reaction scheme for the Williamson ether synthesis.

G Troubleshooting Workflow start Reaction Complete. Analyze crude mixture by TLC. clean Single major product spot? start->clean workup Proceed to Standard Workup & Recrystallization clean->workup Yes low_yield Problem: Mainly Starting Material clean->low_yield No, mostly starting material impurity Problem: Multiple Spots clean->impurity No, multiple product spots check_conditions 1. Increase reaction time/temp. 2. Verify base activity. 3. Check for anhydrous conditions. low_yield->check_conditions id_spots Identify Spots: - Unreacted Vanillin? - Bis-ether byproduct? impurity->id_spots adjust_ratio Solution: Increase excess of 1,3-dibromopropane id_spots->adjust_ratio Bis-ether detected basic_wash Solution: Use basic wash (1M NaOH) during workup id_spots->basic_wash Vanillin detected

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

Objective: To synthesize this compound with a high yield.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1,3-dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Acetone (reagent grade)

  • Ethyl acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (e.g., 10.0 g, 65.7 mmol), anhydrous potassium carbonate (e.g., 18.2 g, 131.5 mmol, 2.0 eq), and acetone (120 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1,3-dibromopropane (e.g., 20.2 mL, 40.2 g, 199 mmol, 3.0 eq) to the flask.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the disappearance of the vanillin spot.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M NaOH solution (2 x 50 mL) to remove any unreacted vanillin.

  • Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hot ethanol or isopropanol to obtain this compound as a white to off-white solid.

References

Identification of impurities in 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis and analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic route is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a benzaldehyde derivative, followed by a nucleophilic substitution (SN2) reaction with a dihaloalkane.[1] In the case of this compound, this typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a base.

Q2: What are the potential impurities I might encounter during the synthesis?

A2: Based on the Williamson ether synthesis mechanism and potential side reactions, several impurities can be expected:

  • Unreacted Starting Materials: Residual vanillin and 1,3-dibromopropane.

  • Product of Elimination (E2): Allyloxy-4-methoxybenzaldehyde may form if the reaction conditions favor elimination over substitution. This is more likely with sterically hindered reactants or strong, bulky bases.[2][3]

  • Dialkylated Byproduct: A dimeric ether where two molecules of the starting benzaldehyde are linked by the three-carbon chain from 1,3-dibromopropane.

  • Hydrolysis Product: 3-(3-Hydroxypropoxy)-4-methoxybenzaldehyde, if water is present during the reaction or workup.

  • Solvent-Related Impurities: Residual solvents used in the reaction and purification steps.

Q3: What analytical techniques are recommended for identifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the main product and elucidate the structure of unknown impurities.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the product and any impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure stoichiometric amounts of reactants or a slight excess of the alkylating agent (1,3-dibromopropane).- Increase reaction time or temperature, monitoring for the formation of degradation products.- Use a suitable aprotic polar solvent like DMF or DMSO to facilitate the SN2 reaction.[5]
Side reactions dominating.- Use a less sterically hindered base to minimize E2 elimination.[3]- Maintain a moderate reaction temperature to favor substitution over elimination.
Presence of Unreacted Vanillin Insufficient base or alkylating agent.- Ensure at least one equivalent of base is used to deprotonate the vanillin completely.- Use a slight excess of 1,3-dibromopropane.
Detection of a Dimeric Byproduct High concentration of the phenoxide intermediate.- Slowly add the 1,3-dibromopropane to the reaction mixture to maintain a low concentration of the alkylating agent relative to the phenoxide.
Anomalous Peaks in NMR Spectrum Presence of impurities or residual solvent.- Compare the spectrum with a reference spectrum of the pure product.- Consult tables of common NMR solvent and impurity shifts.[6]- Purify the sample further using techniques like column chromatography or recrystallization.
Reaction Failure or Complex Mixture Incorrect solvent choice.- Avoid using solvents like acetone that can participate in side reactions (e.g., aldol condensation) with the aldehyde functionality, especially in the presence of a base. Acetonitrile is a more suitable alternative.[7]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a general representation of the Williamson ether synthesis for this compound.

  • Deprotonation: Dissolve vanillin in a suitable aprotic polar solvent (e.g., DMF). Add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature and stir until the deprotonation is complete.

  • Alkylation: To the resulting phenoxide solution, add 1,3-dibromopropane dropwise.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Impurity Analysis by HPLC (General Method)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting materials, the main product, and potential byproducts.

Visualizations

Experimental Workflow for Synthesis and Purification

G A 1. Deprotonation (Vanillin + Base in DMF) B 2. Alkylation (Add 1,3-dibromopropane) A->B C 3. Reaction (Heating and Monitoring) B->C D 4. Workup (Quenching and Extraction) C->D E 5. Purification (Column Chromatography) D->E F Pure 3-(3-Bromopropoxy)- 4-methoxybenzaldehyde E->F

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Potential Impurities

G cluster_reactants Starting Materials cluster_products Reaction Products A Vanillin C Desired Product This compound A->C E Dialkylation Product (Dimeric ether) A->E Excess Base/High Temp B 1,3-Dibromopropane B->C D Elimination Product (Allyloxy derivative) B->D E2 Elimination F Hydrolysis Product (Hydroxypropoxy derivative) C->F Hydrolysis

Caption: Potential impurities originating from the synthesis reaction.

References

Optimizing reaction conditions for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this process, the phenoxide ion of isovanillin (3-hydroxy-4-methoxybenzaldehyde) acts as a nucleophile and attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion.

Q2: What are the recommended starting materials for this synthesis?

A2: The key starting materials are isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 1,3-dibromopropane. It is crucial to use isovanillin, not vanillin, to obtain the desired product with the bromopropoxy group at the 3-position.

Q3: Which bases are suitable for deprotonating isovanillin?

A3: A variety of bases can be used, with the choice influencing the reaction rate and yield. Common choices include:

  • Potassium carbonate (K₂CO₃): A mild and commonly used base for this type of reaction.

  • Sodium hydroxide (NaOH): A stronger base that can accelerate the reaction.[4]

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU): A non-nucleophilic organic base that has been shown to be effective in similar O-alkylation reactions.[5]

Q4: What solvents are recommended for this reaction?

A4: Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants and solvate the cation of the base, leaving the nucleophilic anion more reactive.[1] Suitable solvents include:

  • N,N-Dimethylformamide (DMF) [5]

  • Acetonitrile

  • Tetrahydrofuran (THF) [6]

Q5: What are the potential side reactions to be aware of?

A5: The primary side reactions include:

  • Bis-ether formation: Since 1,3-dibromopropane has two bromine atoms, a second molecule of isovanillin can react to form 1,3-bis(3-formyl-6-methoxyphenoxy)propane. Using an excess of 1,3-dibromopropane can help to minimize this.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, and although O-alkylation is generally favored, some C-alkylation at the ortho position to the hydroxyl group can occur.

  • Elimination reactions: While less likely with a primary alkyl halide like 1,3-dibromopropane, elimination reactions can be promoted by very strong bases and high temperatures.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of isovanillin. 2. Insufficient reaction time or temperature. 3. Impure reagents or solvent. 4. Deactivation of the alkyl halide.1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 3. Use freshly distilled/dried solvents and high-purity reagents. 4. Ensure the 1,3-dibromopropane is not degraded.
Formation of a significant amount of bis-ether byproduct The molar ratio of isovanillin to 1,3-dibromopropane is too high.Increase the molar excess of 1,3-dibromopropane (e.g., 2-3 equivalents). The unreacted 1,3-dibromopropane can be removed during workup and purification.
Unreacted isovanillin remains after an extended reaction time 1. The base is not strong enough or has been consumed. 2. The reaction temperature is too low.1. Add additional base or switch to a stronger base like NaOH or DBU. 2. Gradually increase the reaction temperature while monitoring for side product formation.
Difficulty in purifying the product 1. The product has similar polarity to the starting material or byproducts. 2. The product is an oil and difficult to crystallize.1. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the components. 2. If the product is an oil, ensure all solvent is removed under high vacuum. Purification by chromatography is often the most effective method.

Data Presentation

Table 1: Comparison of Bases for O-Alkylation of Iodinated Isovanillin Derivatives

BaseSolventReaction ConditionsYield of O-alkylated Product
DBUDMFRoom temperature, ~1 hour78-92%[5]
Potassium CarbonateTHF or DichloromethaneNot specifiedLower yield than DBU/DMF[5]
TriethylamineTHF or DichloromethaneNot specifiedLower yield than DBU/DMF[5]

Note: This data is for a similar O-alkylation reaction on a substituted isovanillin and serves as a useful reference for optimizing the synthesis of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

This protocol is a representative procedure based on the principles of Williamson ether synthesis. Optimization may be required to achieve the best results.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (2.0 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway cluster_reactants Reactants isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) phenoxide Isovanillin Phenoxide isovanillin->phenoxide + Base base Base (e.g., K₂CO₃) dibromopropane 1,3-Dibromopropane product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde dibromopropane->product phenoxide->product + 1,3-Dibromopropane (SN2 Attack) side_product Bis-ether Byproduct product->side_product + Isovanillin Phenoxide Troubleshooting_Workflow Troubleshooting Workflow start Reaction Complete? low_yield Low Yield start->low_yield No byproduct Significant Byproduct? start->byproduct Yes check_reagents Check Purity of Reagents & Solvents low_yield->check_reagents optimize_conditions Optimize Time, Temp, Base check_reagents->optimize_conditions optimize_conditions->start adjust_ratio Adjust Reactant Ratio (Excess Alkyl Halide) byproduct->adjust_ratio Yes (Bis-ether) purification_issue Purification Difficulty byproduct->purification_issue No optimize_chromatography Optimize Chromatography (Solvent System, Gradient) adjust_ratio->optimize_chromatography purification_issue->optimize_chromatography success Successful Synthesis optimize_chromatography->success

References

Technical Support Center: Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who have encountered issues with the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. This Williamson ether synthesis, while straightforward in principle, can present several challenges. Below are troubleshooting guides and frequently asked questions to help you identify and resolve common problems in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound failed, showing only starting materials on my TLC plate. What are the most likely causes?

A1: Failure to form the product, with only starting materials present, typically points to one of several key issues in the initial stages of the Williamson ether synthesis. Here are the primary checkpoints:

  • Incomplete Deprotonation of Vanillin: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) must be deprotonated by a suitable base to form the nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed.

  • Poor Quality of Reagents: The presence of moisture in your solvent or reagents can quench the base and the reactive phenoxide intermediate. Similarly, degraded 1,3-dibromopropane may not undergo the desired substitution reaction.

  • Incorrect Reaction Temperature: While heating is often required to drive the reaction to completion, an insufficient temperature may result in a sluggish or stalled reaction.

Q2: My TLC analysis shows a complex mixture of spots, with very little of the desired product. What are the potential side reactions?

A2: The formation of multiple products is a common issue in this synthesis, often arising from the bifunctional nature of 1,3-dibromopropane and other competing reaction pathways.

  • Di-alkylation of Vanillin: A significant side product can be the result of two vanillin molecules reacting with one molecule of 1,3-dibromopropane, leading to the formation of a symmetrical diether. This is more likely if an excess of the vanillin phenoxide is present relative to the 1,3-dibromopropane.

  • Polymerization: 1,3-dibromopropane can potentially polymerize under basic conditions, or react with multiple vanillin molecules to form oligomeric or polymeric ethers.

  • Intramolecular Cyclization: While less common in this specific intermolecular reaction, intramolecular side reactions can occur with bifunctional reagents under certain conditions.

  • Aldehyde Group Reactivity: Under strongly basic conditions and in certain solvents, the aldehyde group of vanillin can undergo side reactions such as Cannizzaro reaction or aldol condensation, although this is less common under typical Williamson ether synthesis conditions.

Q3: I obtained a product, but the yield is very low. How can I optimize the reaction conditions?

A3: Low yields can often be improved by systematically optimizing the reaction parameters. The following table summarizes typical reaction conditions found in the literature for analogous O-alkylation of vanillin derivatives, which can be used as a starting point for optimization.

ParameterTypical ConditionOptimization Strategy
Base K₂CO₃, NaH, DBUIf yield is low, consider a stronger base like NaH to ensure complete deprotonation. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.
Solvent DMF, Acetonitrile, AcetoneAprotic polar solvents like DMF and acetonitrile are generally preferred as they solvate the cation of the base and leave the phenoxide nucleophile more reactive.
Stoichiometry 1:1.1 to 1:1.5 (Vanillin:1,3-dibromopropane)An excess of 1,3-dibromopropane can help to minimize the formation of the di-substituted byproduct. However, a large excess can make purification more difficult.
Temperature Room Temperature to 80 °CStart at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be increased.
Reaction Time 4 to 24 hoursMonitor the reaction progress by TLC. The reaction is complete when the vanillin spot has disappeared.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on typical Williamson ether synthesis conditions for vanillin derivatives.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the vanillin.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the vanillin spot is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Reaction Pathway

ReactionPathway Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide Deprotonation Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Phenoxide->Product SN2 Attack Dibromopropane 1,3-Dibromopropane (Electrophile) Dibromopropane->Product Base Base (e.g., K₂CO₃)

Caption: Williamson ether synthesis of the target compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Synthesis Failed CheckDeprotonation 1. Check Deprotonation: - Base strength & amount? - Anhydrous conditions? Start->CheckDeprotonation CheckReagents 2. Check Reagents: - Purity of starting materials? - Anhydrous solvent? CheckDeprotonation->CheckReagents If deprotonation is adequate CheckConditions 3. Check Reaction Conditions: - Temperature too low? - Insufficient reaction time? CheckReagents->CheckConditions If reagents are pure SideReactions 4. Analyze for Side Products: - Di-alkylation? - Polymerization? CheckConditions->SideReactions If conditions are appropriate Purification 5. Review Purification: - Correct chromatography conditions? - Product loss during workup? SideReactions->Purification If side products are dominant Success Successful Synthesis Purification->Success Optimization

Caption: A logical workflow for troubleshooting a failed synthesis.

Potential Side Reactions

SideReactions cluster_desired Desired Reaction cluster_side Side Reactions VanillinPhenoxide Vanillin Phenoxide DesiredProduct 3-(3-Bromopropoxy)-4- methoxybenzaldehyde VanillinPhenoxide->DesiredProduct DiAlkylation Di-alkylation Product VanillinPhenoxide->DiAlkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->DesiredProduct Polymer Polymerization Dibromopropane->Polymer DiAlkylation->VanillinPhenoxide

Caption: Competing reaction pathways in the synthesis.

Technical Support Center: Synthesis of Alkoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of alkoxy benzaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Williamson Ether Synthesis Route

Question: My Williamson ether synthesis to prepare the alkoxy benzene precursor is giving a very low yield. What are the common causes?

Answer: Low yields in Williamson ether synthesis are frequently due to one or more of the following factors:

  • Incomplete Deprotonation: The phenolic starting material may not be fully deprotonated to the more nucleophilic phenoxide. Ensure you are using a sufficiently strong base to deprotonate the phenol completely. The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenol.

  • Inappropriate Alkyl Halide: The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides.[1][2] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a side reaction, leading to the formation of alkenes and reducing the yield of the desired ether.[1][3]

  • Reaction Conditions: The reaction may require sufficient time and temperature to proceed to completion. Depending on the reactivity of your substrates, refluxing for 1 to 8 hours between 50-100°C may be necessary.[2]

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred. Using protic or nucleophilic solvents can lead to side reactions with the alkyl halide.[3]

Question: I am observing the formation of an alkene as a major byproduct in my Williamson ether synthesis. How can I minimize this?

Answer: Alkene formation is a result of a competing E2 elimination reaction.[3] To minimize this:

  • Use a Primary Alkyl Halide: If your synthesis allows, redesign your approach to use a primary alkyl halide and a phenoxide. This significantly favors the SN2 pathway over E2.[1][2]

  • Control Reaction Temperature: Higher temperatures can favor elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Base: A bulkier base can sometimes favor proton abstraction from the alkyl halide, leading to more elimination. However, for phenoxide formation, this is less of a concern. The key is the structure of the alkyl halide.

Category 2: Formylation Reactions

Question: I am attempting a Reimer-Tiemann reaction to formylate my alkoxybenzene, but I'm getting a mixture of ortho and para isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The Reimer-Tiemann reaction is known for often producing a mixture of ortho and para isomers, with the ortho product typically predominating.[4][5] The regioselectivity is influenced by the interaction of the dichlorocarbene intermediate with the phenoxide.[6]

  • Steric Hindrance: If the ortho positions are sterically hindered by bulky groups, the formation of the para isomer can be favored.

  • Reaction Conditions: The ratio of ortho to para product can be influenced by the concentration of the base.[4] High concentrations of alkali hydroxide can favor ortho-formylation.[4]

  • Alternative Methods: If high regioselectivity for the para isomer is required, consider alternative formylation methods like the Vilsmeier-Haack reaction, which often favors para substitution unless the para position is blocked.[7]

Question: My Duff reaction is resulting in a very low yield of the desired hydroxyalkoxybenzaldehyde. Is this typical, and can it be improved?

Answer: Yes, the Duff reaction is generally known for being inefficient and providing low yields, often in the range of 15-20%.[8][9] The reaction requires a strongly electron-donating group, like a hydroxyl group, on the aromatic ring.[8]

  • Substrate Suitability: This method is most effective for phenols and gives preferential ortho-formylation.[8]

  • Modified Procedures: Some modifications to the Duff reaction have been reported to improve yields, but it remains a less efficient method compared to others.[10] For many substrates, exploring alternative formylation reactions is often more fruitful.

Question: The Vilsmeier-Haack reaction on my alkoxybenzene is not proceeding. What could be the issue?

Answer: The Vilsmeier-Haack reaction requires an electron-rich aromatic ring to proceed efficiently.[7][11][12]

  • Substrate Activation: The alkoxy group is an activating, electron-donating group. However, if your molecule also contains strong electron-withdrawing groups, the ring may be too deactivated for the Vilsmeier reagent (a relatively weak electrophile) to react.[13]

  • Vilsmeier Reagent Formation: Ensure that the Vilsmeier reagent is properly formed in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7] The reaction temperature for this step and the subsequent formylation can be critical and substrate-dependent, ranging from below 0°C to 80°C.[7]

Category 3: Oxidation of Alkoxy Benzyl Alcohols

Question: I am trying to synthesize an alkoxy benzaldehyde by oxidizing the corresponding benzyl alcohol, but I am getting the carboxylic acid as a major byproduct. How can I prevent this over-oxidation?

Answer: Over-oxidation to the carboxylic acid is a very common pitfall in the synthesis of aromatic aldehydes.[14][15]

  • Choice of Oxidant: Use a milder, more selective oxidizing agent. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are specifically designed for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation. Many modern catalytic methods using environmentally benign oxidants like H₂O₂ or O₂ with specific catalysts also offer high selectivity.[16][17][18]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.

  • Control of Reaction Conditions: Over-oxidation can be exacerbated by prolonged reaction times, elevated temperatures, or an excess of the oxidizing agent.

Question: My purified alkoxy benzaldehyde turns into a white solid (benzoic acid derivative) upon storage. How can I improve its stability?

Answer: Benzaldehydes are prone to autoxidation, where they react with atmospheric oxygen to form the corresponding benzoic acid.[19] This is a free-radical chain reaction.

  • Storage Conditions: Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

  • Inhibitors: The presence of a small amount of the corresponding benzyl alcohol can inhibit this autoxidation process.[16][19]

  • Purification: Ensure that all traces of oxidizing agents or metal catalysts that could promote oxidation are removed during purification.

Category 4: Purification

Question: How can I effectively remove the unreacted phenolic starting material from my alkoxy benzene product after a Williamson ether synthesis?

Answer: The unreacted phenol is acidic, while the ether product is neutral. This difference in acidity can be exploited for separation.

  • Alkaline Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with an aqueous solution of a base like 5-10% sodium hydroxide or sodium carbonate. The acidic phenol will be deprotonated and dissolve in the aqueous layer, while the neutral ether remains in the organic layer.

  • Chromatography: If the polarity difference is sufficient, column chromatography can also be used for separation.

Question: What is the best way to purify my alkoxy benzaldehyde from the corresponding benzoic acid that formed during the reaction or storage?

Answer: Similar to removing phenols, you can take advantage of the acidity of the carboxylic acid.

  • Base Wash: Dissolve the crude product in an organic solvent and wash with a mild aqueous base like 5% sodium bicarbonate or sodium carbonate solution.[20] The benzoic acid will be converted to its sodium salt and move into the aqueous phase. Be cautious with stronger bases if your product is base-sensitive.

  • Distillation: If the aldehyde is thermally stable, distillation under reduced pressure can be an effective method to separate it from the less volatile benzoic acid.[20][21]

Quantitative Data Summary

Table 1: Comparison of Common Formylation Methods for Alkoxy Benzenes

ReactionTypical YieldRegioselectivityKey Considerations
Reimer-Tiemann Low to ModerateOrtho > Para[4][5]Often gives mixtures; sensitive to base concentration.[4][22]
Duff Reaction Low (15-20%)[9]Primarily Ortho[8]Requires strongly activating groups (e.g., -OH); generally inefficient.[8][9]
Vilsmeier-Haack Moderate to HighPara (unless blocked)[7]Requires electron-rich arenes; milder electrophile than Friedel-Crafts.[7][13]
Gattermann ModerateParaUses toxic HCN or less reactive alternatives.

Table 2: Selectivity in the Oxidation of Alkoxy Benzyl Alcohols

Oxidant/Catalyst SystemSubstrateConversion (%)Aldehyde Selectivity (%)Reference
Co single atoms on N-doped Carbon (Co₁/NC)Benzyl Alcohol95.2~99.9[23]
Pd/AlO(OH) nanoparticlesVarious Benzyl Alcoholsup to 99High[18]
Eosin Y (photocatalyst), O₂Various Benzyl Alcohols68-93 (yield)High[17]
Fe(dodecanesulfonate)₃, H₂O₂Benzyl Alcohol~100~100[16]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of an Alkoxy Benzene
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add the starting phenol and a suitable anhydrous aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a strong base (e.g., 1.1 equivalents of sodium hydride or potassium carbonate) portion-wise at 0°C or room temperature.

  • Phenoxide Formation: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkyl Halide Addition: Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product further by column chromatography or distillation if necessary.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 - 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir the resulting mixture at this temperature for 30-60 minutes.

  • Substrate Addition: Dissolve the alkoxy benzene substrate in a minimal amount of anhydrous solvent (if necessary) and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt, often requiring heating.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude aldehyde by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Impure Product in Alkoxy Benzaldehyde Synthesis check_method Identify Synthesis Step: Williamson Ether, Formylation, or Oxidation? start->check_method williamson Williamson Ether Synthesis Pitfall check_method->williamson Williamson formylation Formylation Reaction Pitfall check_method->formylation Formylation oxidation Oxidation Reaction Pitfall check_method->oxidation Oxidation williamson_q1 Check for Alkene Byproduct williamson->williamson_q1 williamson_a1 Issue: E2 Elimination Solution: Use 1° Alkyl Halide, Lower Temperature williamson_q1->williamson_a1 Yes williamson_q2 Check for Unreacted Phenol williamson_q1->williamson_q2 No end_node Implement Solution & Re-evaluate williamson_a1->end_node williamson_a2 Issue: Incomplete Reaction/ Deprotonation Solution: Stronger Base, Longer Time williamson_q2->williamson_a2 Yes williamson_a2->end_node formylation_q1 Poor Regioselectivity? (ortho/para mixture) formylation->formylation_q1 formylation_a1 Issue: Inherent to Method (e.g., Reimer-Tiemann) Solution: Change Formylation Method, Optimize Base Concentration formylation_q1->formylation_a1 Yes formylation_q2 No/Low Conversion? formylation_q1->formylation_q2 No formylation_a1->end_node formylation_a2 Issue: Deactivated Ring or Inefficient Method (e.g., Duff) Solution: Use Vilsmeier-Haack, Ensure Activating Groups formylation_q2->formylation_a2 Yes formylation_a2->end_node oxidation_q1 Carboxylic Acid Byproduct? oxidation->oxidation_q1 oxidation_a1 Issue: Over-oxidation Solution: Use Milder Oxidant (PCC), Monitor Reaction Closely oxidation_q1->oxidation_a1 Yes oxidation_a1->end_node

Caption: Troubleshooting workflow for alkoxy benzaldehyde synthesis.

Logical_Relationships cluster_sm Common Starting Materials cluster_methods Synthesis Methods cluster_products Products & Common Pitfalls phenol Phenol Derivative williamson Williamson Ether Synthesis phenol->williamson alkoxybenzene Alkoxybenzene formylation Formylation (Vilsmeier, Reimer-Tiemann, etc.) alkoxybenzene->formylation alkoxybenzyl_alcohol Alkoxybenzyl Alcohol oxidation Oxidation alkoxybenzyl_alcohol->oxidation williamson->alkoxybenzene Intermediate side_product1 Side Product: Alkene (from E2) williamson->side_product1 Pitfall product Target: Alkoxy Benzaldehyde formylation->product side_product2 Side Product: Isomer Mixture formylation->side_product2 Pitfall oxidation->product side_product3 Side Product: Carboxylic Acid oxidation->side_product3 Pitfall

Caption: Synthetic routes and associated pitfalls.

References

Technical Support Center: TLC Analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My spot of this compound is streaking on the TLC plate. What is the cause and how can I fix it?

A: Streaking is a common issue in TLC and can be caused by several factors. Here are the most common causes and their solutions:

  • Sample Overloading: Applying too much sample to the plate is a primary cause of streaking.[1][2][3]

    • Solution: Dilute your sample solution and re-spot. A starting concentration of ~1 mg/mL in a volatile solvent is often recommended.[4]

  • Compound Acidity/Basicity: Although your compound is neutral, impurities or degradation products might be acidic. Acidic or basic compounds can interact strongly with the silica gel, causing tailing.[2]

    • Solution: Try adding a small amount (0.1–2.0%) of acetic or formic acid to your mobile phase to suppress this interaction.[1]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be a diffuse ring rather than a tight circle, leading to streaking upon development.[2]

    • Solution: Use a less polar, volatile solvent like dichloromethane or ethyl acetate for sample preparation. Ensure the spot is completely dry before placing the plate in the developing chamber.

Q2: My compound's Rf value is too low (spot remains near the baseline). How can I increase it?

A: An Rf value that is too low indicates that the compound has a strong affinity for the stationary phase (silica gel) and is not sufficiently soluble in the mobile phase. This means your eluent is not polar enough.[1]

  • Solution: Increase the polarity of the mobile phase.[5] This is typically done by increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system).[1][6] An ideal Rf value is typically between 0.3 and 0.7.[5][7]

Q3: My compound's Rf value is too high (spot is near the solvent front). How can I decrease it?

A: A high Rf value suggests the compound is too soluble in the mobile phase and has little affinity for the stationary phase. This means your eluent is too polar.[1]

  • Solution: Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent in your mixture (e.g., increasing the amount of hexane in a hexane/ethyl acetate system).[1]

Q4: I don't see any spots on my TLC plate after development. What went wrong?

A: Several factors could lead to invisible spots:

  • Insufficient Sample Concentration: The amount of compound spotted may be too low to be detected.[1][8]

    • Solution: Try spotting multiple times in the same location, allowing the solvent to dry completely between applications to concentrate the sample.[1][8] You can also try using a more concentrated sample solution.

  • Inappropriate Visualization Method: this compound is an aromatic aldehyde and should be UV-active due to its benzene ring.[9][10] However, if the concentration is very low, it might be faint.

    • Solution: First, view the plate under short-wave (254 nm) UV light.[9] If no spot is visible, use a chemical stain. Stains that work well for aldehydes include p-anisaldehyde solution or a 2,4-dinitrophenylhydrazine (DNPH) stain, which specifically reacts with aldehydes and ketones to form colored spots.[1][11][12] Potassium permanganate is also a good general stain for oxidizable groups like aldehydes.[9][13]

  • Compound Evaporation: If the compound is volatile, it may have evaporated from the plate.[1] This is less likely for this specific molecule given its expected boiling point.

  • Sample Dissolution: If the solvent level in the developing chamber is higher than the spotting line, your sample will dissolve into the solvent pool instead of running up the plate.[4][8]

    • Solution: Always ensure the origin line is above the level of the eluent in the chamber.

Q5: I see multiple spots, but I expected my compound to be pure. What could be happening?

A: The presence of multiple spots can indicate either impurities or on-plate degradation.

  • Impurities: Your sample may contain impurities from the synthesis, such as starting materials or by-products.

  • Degradation on Silica Gel: The compound might be unstable on the acidic silica gel surface.[14] Primary bromides can sometimes be susceptible to decomposition on silica.[15] The ether linkage could also potentially be labile under acidic conditions.

    • Solution: To test for on-plate decomposition, you can run a 2D TLC.[14] Spot the compound in one corner of a square plate, develop it, then turn the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, new spots will appear off the diagonal.[14] If decomposition is confirmed, consider using a different stationary phase like alumina or deactivating the silica gel.[16]

Quantitative Data: Solvent Systems for Aromatic Aldehydes

CompoundMobile Phase (v/v)Polarity IndexApprox. Rf ValueReference
BenzaldehydeDichloromethaneMedium0.9[17]
BenzaldehydeEthyl Acetate / Hexanes (1.2:1)Medium-High0.9[17]
N-benzoyl pyrrolidineDichloromethaneMedium0.5[17]
N-benzoyl pyrrolidineEthyl Acetate / Hexanes (1.2:1)Medium-High0.3[17]
BenzaldehydePentane / Diethyl Ether (7:3)Low-Medium> Benzyl Alcohol[18][19]
Benzyl AlcoholPentane / Diethyl Ether (7:3)Low-Medium< Benzaldehyde[18][19]
α-phenylcinnamaldehydePetroleum Ether / EtOAc (7:3)Medium0.7[20]
α-phenylcinnamic alcoholPetroleum Ether / EtOAc (7:3)Medium0.5[20]

Note: this compound is more polar than benzaldehyde due to the ether and methoxy groups. Therefore, expect its Rf value to be lower than benzaldehyde in the same solvent system. Start with a medium-polarity eluent like 30-40% Ethyl Acetate in Hexanes and adjust as needed.

Experimental Protocol: Standard TLC Analysis

This protocol outlines a standard procedure for the TLC analysis of this compound.

1. Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Sample of this compound

  • Spotting solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Developing chamber (e.g., beaker with a watch glass cover)

  • Mobile phase (e.g., start with 3:7 Ethyl Acetate / Hexanes)

  • Microcapillary tubes for spotting

  • Pencil and ruler

  • Forceps

  • Visualization tools: UV lamp (254 nm), staining jar, heat gun

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate solution)

2. Procedure:

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil and ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[18] Do not use a pen, as the ink will run with the solvent.[8]

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a volatile solvent like dichloromethane.

  • Spotting: Dip a microcapillary tube into the sample solution. Briefly and gently touch the end of the capillary tube to the origin line on the plate. Aim for a small, concentrated spot, no more than 1-2 mm in diameter.[21] Allow the solvent to evaporate completely.

  • Chamber Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[4] Place a piece of filter paper inside to saturate the chamber atmosphere, which promotes even solvent flow. Cover the chamber and let it sit for a few minutes.

  • Elution: Using forceps, place the spotted TLC plate into the chamber. Ensure the plate is upright and not touching the filter paper. Cover the chamber and allow the solvent to travel up the plate via capillary action.[22]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[18]

  • Visualization:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) in a dark environment. Circle any visible spots with a pencil.[9]

    • If spots are not visible or for confirmation, proceed to chemical staining. Quickly dip the plate into a jar containing your chosen stain (e.g., p-anisaldehyde) and then remove excess stain by touching the edge to a paper towel.

    • Gently heat the stained plate with a heat gun until colored spots appear.[13]

  • Rf Calculation: Measure the distance from the origin to the center of your spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula:

    • Rf = (distance traveled by sample) / (distance traveled by solvent)[21]

Visualizations

Troubleshooting Workflow for TLC Analysis

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the TLC analysis of this compound.

TLC_Troubleshooting start Start TLC Analysis result Evaluate Developed TLC Plate start->result streaking Problem: Spot is Streaking / Tailing result->streaking Streaking? rf_issue Problem: Incorrect Rf Value result->rf_issue Wrong Rf? no_spot Problem: No Spot Visible result->no_spot No Spot? multi_spot Problem: Unexpected Multiple Spots result->multi_spot Multi-spot? cause_overload Cause: Sample Overloaded? streaking->cause_overload sol_dilute Solution: Dilute sample and re-spot. cause_overload->sol_dilute Yes cause_acidic Cause: Acidic/Basic Impurities? cause_overload->cause_acidic No sol_acidify Solution: Add 0.5% Acetic Acid to Eluent. cause_acidic->sol_acidify Yes rf_low Rf Too Low (<0.2)? rf_issue->rf_low sol_increase_polarity Solution: Increase Eluent Polarity (e.g., more Ethyl Acetate). rf_low->sol_increase_polarity Yes rf_high Rf Too High (>0.8)? rf_low->rf_high No sol_decrease_polarity Solution: Decrease Eluent Polarity (e.g., less Ethyl Acetate). rf_high->sol_decrease_polarity Yes vis_uv Checked under UV (254nm)? no_spot->vis_uv use_stain Action: Use a Chemical Stain (p-Anisaldehyde, DNPH, or KMnO4). vis_uv->use_stain No cause_concentration Cause: Sample too dilute? vis_uv->cause_concentration Yes, still nothing use_stain->cause_concentration sol_concentrate Solution: Concentrate sample or multi-spot on origin. cause_concentration->sol_concentrate Yes cause_impurity Cause: Sample Impure? multi_spot->cause_impurity sol_purify Solution: Purify sample (e.g., column chromatography). cause_impurity->sol_purify Yes cause_decomp Cause: On-plate Decomposition? cause_impurity->cause_decomp No sol_2dtlc Action: Run 2D-TLC to confirm. If unstable, use alumina plate. cause_decomp->sol_2dtlc Yes

Caption: A flowchart for troubleshooting common TLC analysis problems.

Hypothetical Reaction and TLC Monitoring

This diagram illustrates a potential synthesis for the target compound and how TLC would be used to monitor the reaction's progress over time.

Reaction_Monitoring cluster_reaction Hypothetical Synthesis: Williamson Ether Synthesis cluster_tlc TLC Monitoring Over Time SM1 Isovanillin (Starting Material 1) Product This compound (Target Product) SM1->Product + K2CO3, Acetone SM2 1,3-Dibromopropane (Starting Material 2) SM2->Product TLC_t0 T=0 hr Product->TLC_t0 Monitor Progress TLC_t2 T=2 hr TLC_t4 T=4 hr (Complete) TLC_t0_spots Spot: SM1 (High Rf) Spot: SM2 (Varies) Product: Absent TLC_t2_spots Spot: SM1 (Faint) Spot: Product (Visible) TLC_t4_spots Spot: SM1 (Absent) Spot: Product (Strong)

Caption: Conceptual workflow of reaction monitoring using TLC.

References

Technical Support Center: HPLC Analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid like formic or phosphoric acid to improve peak shape.[1][2][3] Detection can be performed using a UV detector at a wavelength of approximately 254 nm.[4][5]

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Potential impurities could arise from the starting materials or by-products of the synthesis. These may include the unreacted starting material, 3-hydroxy-4-methoxybenzaldehyde, and other related substances. It is also possible for the parent compound to degrade, potentially leading to the formation of benzoic acid derivatives.[4]

Q3: How can I improve the resolution between my main peak and impurities?

A3: To improve resolution, you can try adjusting the mobile phase composition by changing the ratio of acetonitrile to water.[6] A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.[7] Additionally, you can evaluate different column chemistries or use a column with a smaller particle size for higher efficiency.

Q4: My peak for this compound is tailing. What can I do?

A4: Peak tailing for aldehyde compounds can be caused by interactions with residual silanols on the silica-based column packing.[8] To mitigate this, try adding a small amount of a competitive base to the mobile phase, or use a column with a low-activity silica packing.[1] Adjusting the pH of the mobile phase can also help reduce tailing.[6]

Q5: The baseline of my chromatogram is drifting. What could be the cause?

A5: Baseline drift can be caused by several factors, including a non-equilibrated column, changes in mobile phase composition, or contamination in the column or detector.[9] Ensure the column is thoroughly equilibrated with the mobile phase before injection.[10] If the problem persists, flushing the column with a strong solvent may be necessary.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase. Use a base-deactivated column or a column with low silanol activity.[1]
Column Overload Reduce the injection volume or the concentration of the sample.[9]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[6]
Column Contamination Flush the column with a strong solvent to remove contaminants.[10]
Problem: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient time with the mobile phase before starting the analysis.[10]
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[11]
Pump Issues Check the pump for leaks and ensure it is delivering a constant flow rate.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[10]
Problem: High Backpressure
Potential Cause Recommended Solution
Column Frit Blockage Backflush the column or replace the inlet frit.[8]
Particulate Matter from Sample Filter the sample through a 0.45 µm or 0.22 µm filter before injection.[6]
Precipitation in the System Ensure the mobile phase components are miscible and that the sample is soluble in the mobile phase.[11]

Experimental Protocol: Proposed HPLC Method

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Table 1: HPLC Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • The final concentration should be approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis problem Problem Encountered? start->problem peak_shape Poor Peak Shape problem->peak_shape Yes retention_time Inconsistent Retention Time problem->retention_time Yes pressure High Backpressure problem->pressure Yes end Analysis Complete problem->end No solution1 Adjust Mobile Phase pH Use Base-Deactivated Column peak_shape->solution1 solution2 Equilibrate Column Longer Check Pump Flow Rate retention_time->solution2 solution3 Filter Sample Backflush Column pressure->solution3 solution1->end solution2->end solution3->end

Caption: HPLC Troubleshooting Workflow.

HPLC_Method_Development_Flow start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (ACN/Water) select_column->select_mobile_phase optimize_gradient Optimize Gradient/Isocratic Elution select_mobile_phase->optimize_gradient optimize_flow_temp Optimize Flow Rate & Temperature optimize_gradient->optimize_flow_temp validate_method Method Validation optimize_flow_temp->validate_method end Routine Analysis validate_method->end

Caption: HPLC Method Development Workflow.

References

Technical Support Center: Purification of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common laboratory synthesis is a Williamson ether synthesis. This involves reacting isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a base.

Q2: What are the common impurities I might encounter?

A2: Common impurities include unreacted starting materials (isovanillin and 1,3-dibromopropane), the dialkylated byproduct (1,3-bis(2-methoxy-4-formylphenoxy)propane), and potentially a small amount of the isomeric product 4-(3-Bromopropoxy)-3-methoxybenzaldehyde if the starting isovanillin contains any vanillin impurity.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Thin-layer chromatography (TLC) is an effective method. A typical mobile phase for separating the product from the starting materials is a mixture of petroleum ether and ethyl acetate.[1] The starting material, isovanillin, is more polar and will have a lower Rf value than the product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • The crude product is an oil or a sticky solid.

  • TLC analysis shows multiple spots, indicating the presence of significant impurities.

  • The melting point of the crude product is broad and lower than the expected value for the pure compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider increasing the reaction time or temperature.
Excess 1,3-dibromopropane Use a minimal excess of 1,3-dibromopropane during the synthesis to reduce the amount of unreacted reagent in the crude product.
Formation of Byproducts The primary byproduct is often the dialkylated ether. Careful control of stoichiometry (using a slight excess of isovanillin) can minimize its formation.
Inadequate Washing During the work-up, ensure thorough washing of the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted isovanillin, followed by a water wash to remove any remaining salts.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The resulting crystals are very fine or discolored.

  • Low recovery of the purified product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent The choice of solvent is critical. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. For alkoxybenzaldehyde derivatives, consider solvent systems like ethanol/water, isopropanol, or mixtures of hexanes and ethyl acetate.[2]
Cooling Too Rapidly Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Presence of Oily Impurities If the compound oils out, try adding a small amount of a solvent in which the oil is miscible but the desired product is not (an "anti-solvent") to induce crystallization. Alternatively, purify the crude product by column chromatography before attempting recrystallization.
Supersaturation If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Issue 3: Inefficient Purification by Column Chromatography

Symptoms:

  • Poor separation of the desired product from impurities.

  • The product elutes over a large number of fractions.

  • Low overall yield after chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Eluent System The polarity of the eluent is crucial for good separation. For benzaldehyde derivatives, a gradient of petroleum ether and ethyl acetate is often effective.[1] Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
Overloading the Column Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Sample Application Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent and apply it as a concentrated band at the top of the column.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

Objective: To monitor the reaction progress and assess the purity of fractions.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase: Petroleum ether:Ethyl acetate (e.g., 4:1 v/v)

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare the mobile phase by mixing petroleum ether and ethyl acetate in the desired ratio.

  • Pour a small amount of the mobile phase into the developing chamber, line the chamber with filter paper, and allow the atmosphere to saturate for 5-10 minutes.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow the solvent to evaporate.

  • Visualize the spots under a UV lamp. The product, this compound, should have a higher Rf value than the more polar starting material, isovanillin.

Column Chromatography Protocol

Objective: To purify the crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60-200 mesh)[3]

  • Eluent: Petroleum ether and Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in petroleum ether. Ensure the packing is uniform and free of air bubbles.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 petroleum ether:ethyl acetate) to elute the product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol

Objective: To further purify the product obtained from column chromatography or a relatively clean crude product.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Recrystallization solvent (e.g., isopropanol, ethanol/water, or hexanes/ethyl acetate)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude or partially purified solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification isovanillin Isovanillin reaction Williamson Ether Synthesis isovanillin->reaction dibromopropane 1,3-Dibromopropane dibromopropane->reaction base Base (e.g., K2CO3) base->reaction crude_product Crude Product reaction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Optional Final Polishing pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity Issue tlc Analyze by TLC start->tlc unreacted_sm Unreacted Starting Material Present? tlc->unreacted_sm multiple_spots Multiple Impurity Spots? tlc->multiple_spots unreacted_sm->multiple_spots No incomplete_rxn Action: Drive reaction to completion or adjust stoichiometry unreacted_sm->incomplete_rxn Yes byproducts Action: Optimize reaction conditions to minimize side reactions multiple_spots->byproducts Yes column_chroma Purification: Perform Column Chromatography multiple_spots->column_chroma No incomplete_rxn->column_chroma byproducts->column_chroma recrystallize Purification: Recrystallize column_chroma->recrystallize If necessary

Caption: A troubleshooting decision tree for addressing low purity issues during the synthesis of this compound.

References

Troubleshooting low conversion rates in 3-(3-Bromopropoxy)-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers experiencing low conversion rates in the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde from vanillin and 1,3-dibromopropane. The reaction, a Williamson ether synthesis, can be influenced by several factors affecting yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: This synthesis is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] First, a base is used to deprotonate the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde), forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1,3-dibromopropane, displacing one of the bromide leaving groups to form the desired ether.[3][4]

Q2: Why is an excess of 1,3-dibromopropane typically used?

A2: Using an excess of the alkylating agent, 1,3-dibromopropane, is a common strategy to minimize the formation of a significant byproduct where a second molecule of vanillin reacts with the other end of the propyl chain. By ensuring a higher concentration of the dibromo-reagent, the probability of the intermediate, this compound, reacting with another vanillin phenoxide is statistically reduced.

Q3: What is the role of the base, and which ones are most effective?

A3: The base's role is to deprotonate the phenolic hydroxyl group of vanillin, which has a pKa of approximately 7.4, to generate the reactive phenoxide nucleophile.[3][5] For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[2][6] The choice of base can significantly impact reaction efficiency.

Q4: Can other side reactions occur besides dialkylation?

A4: Yes, though often to a lesser extent. Since the phenoxide ion is an ambident nucleophile, C-alkylation (alkylation on the aromatic ring) can compete with the desired O-alkylation.[1][4] However, using polar aprotic solvents generally favors O-alkylation. Additionally, under harsh conditions (very strong base, high temperatures), elimination (E2) reactions of the alkyl halide can occur, though this is less common with primary halides like 1,3-dibromopropane.[2][3]

Troubleshooting Guide for Low Conversion Rates

This section addresses specific issues that can lead to poor yields and low conversion of starting material.

Issue 1: Vanillin starting material is largely unreacted.

This is one of the most common problems, often indicated by TLC analysis showing a strong spot corresponding to vanillin after the expected reaction time.

Potential CauseRecommended Solution
Inefficient Deprotonation The chosen base may be too weak, hydrated, or used in insufficient quantity. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used.[5] For NaH, ensure it is fresh and the reaction is under an inert, anhydrous atmosphere.
Low Reaction Temperature Many Williamson ether syntheses require heating to proceed at a reasonable rate. If running at room temperature, consider increasing the temperature to 60-80 °C.[1][6]
Insufficient Reaction Time SN2 reactions with phenols can be slow. Monitor the reaction via TLC over a longer period (e.g., 8-24 hours) to ensure it has reached completion.[1]
Inappropriate Solvent The solvent choice is critical. Use polar aprotic solvents like DMF, acetonitrile, or acetone.[4][7] These solvents solvate the cation of the base but leave the phenoxide nucleophile relatively free, increasing its reactivity. Protic solvents (like ethanol) can solvate the nucleophile, reducing its effectiveness.[7]

Issue 2: Significant formation of byproducts is observed.

If the vanillin is consumed but the yield of the desired product is low, byproduct formation is the likely culprit.

Potential CauseRecommended Solution
Dialkylation Product A major byproduct is often 1,3-bis(4-formyl-2-methoxyphenoxy)propane. Increase the molar excess of 1,3-dibromopropane to 3-5 equivalents to favor mono-alkylation.
C-Alkylation Ring alkylation may occur, especially with strong bases or in non-polar solvents. Ensure a polar aprotic solvent is used.[4]
Use of Phase-Transfer Catalyst To improve selectivity and reaction rate, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[1] This can be particularly effective with carbonate bases in solvents like acetonitrile.

Visualized Workflows and Pathways

Reaction_Scheme Vanillin Vanillin Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Vanillin->Base Dibromopropane 1,3-Dibromopropane (Excess) Dibromopropane->Base Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Base->Product SN2

Caption: Core reaction scheme for the Williamson ether synthesis.

Troubleshooting_Workflow start Low Conversion Rate Observed tlc Analyze TLC Plate start->tlc unreacted_sm High amount of unreacted Vanillin? tlc->unreacted_sm byproducts Multiple significant byproduct spots? tlc->byproducts check_base 1. Check Base Stoichiometry & Activity 2. Increase Temperature/Time 3. Verify Solvent Choice (Polar Aprotic) unreacted_sm->check_base Yes check_ratio Increase Molar Ratio of 1,3-Dibromopropane byproducts->check_ratio Yes add_ptc Consider adding a Phase-Transfer Catalyst check_ratio->add_ptc

Caption: A logical workflow for troubleshooting low conversion rates.

Side_Reactions vanillin Vanillin Phenoxide (Nucleophile) product Desired Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde vanillin->product Path A (Desired) O-Alkylation dihalide 1,3-Dibromopropane (Electrophile) dihalide->product byproduct Dialkylation Byproduct product->byproduct Path B (Side Reaction) Reacts with more Vanillin Phenoxide

Caption: Primary reaction pathway versus the common dialkylation side reaction.

Experimental Protocols

Protocol 1: General Synthesis Procedure

This protocol provides a baseline for the synthesis. Adjustments should be made based on troubleshooting outcomes.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq).

  • Solvent and Base Addition: Add a polar aprotic solvent (e.g., DMF or acetonitrile, ~5-10 mL per gram of vanillin). Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylating Agent: Add 1,3-dibromopropane (3.0 eq).

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (see Protocol 2) every 2-3 hours until the vanillin spot has significantly diminished. A typical reaction time is 8-16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid using column chromatography (see Protocol 3).

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Eluent System: A common mobile phase is a mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (Hexane:EtOAc). Adjust the ratio to achieve an Rf value of ~0.3-0.5 for the product.

  • Plate Spotting: Dissolve small aliquots of the reaction mixture in ethyl acetate. On a silica gel TLC plate, spot the vanillin starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a TLC chamber saturated with the eluent and allow it to develop.

  • Visualization: Visualize the spots under UV light (254 nm). Vanillin and the product are both UV active. The product should have a higher Rf value (be less polar) than vanillin.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Effect of base concentration on 3-(3-Bromopropoxy)-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical role of base concentration.

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficient Base: The phenolic hydroxyl group of the starting material (isovanillin) is not sufficiently deprotonated to initiate the nucleophilic attack on the alkyl halide.Increase the molar ratio of the base (e.g., potassium carbonate) to the starting phenol. A ratio of 1.5 to 2.5 equivalents of base is often a good starting point.[1]
Base is not strong enough: While potassium carbonate is a common and effective base for this transformation, a stronger base might be necessary in some cases.Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) for more efficient deprotonation. However, be aware that stronger bases can increase the likelihood of side reactions.
Poor quality of reagents: The base, solvent, or alkylating agent may be old or contain impurities that inhibit the reaction.Ensure all reagents are of high purity and solvents are anhydrous, as the presence of water can consume the base and hinder the reaction.
Formation of Side Products Excessive Base: High concentrations of a strong base can promote side reactions, such as elimination reactions of the alkyl halide.Carefully control the stoichiometry of the base. If using a strong base, consider adding it portion-wise to the reaction mixture to maintain a moderate concentration.
High Reaction Temperature: Elevated temperatures can favor elimination over substitution, leading to the formation of undesired byproducts.Run the reaction at a moderate temperature. Room temperature to a gentle reflux is often sufficient for this type of Williamson ether synthesis.
Incomplete Reaction Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Poor Solubility of the Base: In some solvents, the base may not be fully soluble, limiting its effectiveness.Choose a solvent that can dissolve the reactants and the base to a reasonable extent. Polar aprotic solvents like DMF or acetonitrile are often good choices. The use of a phase-transfer catalyst can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of potassium carbonate for the synthesis of this compound?

A1: The optimal concentration of potassium carbonate can vary depending on the specific reaction conditions. However, studies on the similar O-alkylation of vanillin have shown that the molar ratio of potassium carbonate to the phenolic starting material significantly impacts the yield. It is recommended to perform small-scale optimization experiments, but a good starting point is a molar ratio of 1.5 to 2.5 equivalents of potassium carbonate to one equivalent of isovanillin.[1]

Q2: Can other bases be used for this synthesis?

A2: Yes, other bases can be used. For aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) and potassium hydride (KH) are also effective but may increase the risk of side reactions. The choice of base can influence the reaction rate and yield, so it may require optimization for your specific setup.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and strong, bulky bases.[2] In this specific synthesis, using 1,3-dibromopropane (a primary alkyl halide), elimination is less of a concern. However, with a sufficiently strong base, it is a possibility. Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although this is generally less common.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are often preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[3] One study on a similar reaction found that DMF gave higher yields compared to acetonitrile or acetone.[3]

Data on the Effect of Base Concentration

The following table summarizes the effect of the molar ratio of potassium carbonate on the yield of a model O-alkylation reaction of vanillin, which is structurally similar to the precursor for this compound. This data can serve as a guide for optimizing your reaction conditions.

Molar Ratio of K₂CO₃ to VanillinReaction Yield (%)
1.0~45%
1.5~65%
2.0~75%
2.5~70%

This data is adapted from a study on the O-alkylation of vanillin and should be used as a general guideline. Optimal conditions for the synthesis of this compound may vary.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Isovanillin (1 equivalent)

  • 1,3-Dibromopropane (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add isovanillin (1 eq.) and anhydrous DMF (or ACN).

  • Add potassium carbonate (1.5 - 2.5 eq.) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 1,3-dibromopropane (1.1 - 1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and allow it to stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reactants Combine Isovanillin, K₂CO₃, and Solvent start->reactants stir Stir at RT reactants->stir add_alkyl_halide Add 1,3-Dibromopropane stir->add_alkyl_halide heat Heat and Stir (e.g., 60-80°C) add_alkyl_halide->heat workup Aqueous Workup and Extraction heat->workup purification Purification (e.g., Chromatography) workup->purification product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship base_conc Base Concentration (e.g., [K₂CO₃]) deprotonation Deprotonation of Phenol (Formation of Phenoxide) base_conc->deprotonation Increases side_reactions Side Reactions (e.g., Elimination) base_conc->side_reactions Increases (if excessive) sn2 Sₙ2 Reaction Rate deprotonation->sn2 Increases yield Product Yield sn2->yield Increases side_reactions->yield Decreases

Caption: Logical relationship of base concentration and its effect on the synthesis.

References

Validation & Comparative

A Comparative Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and 4-(3-Bromopropoxy)-3-methoxybenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount. Benzaldehyde derivatives, in particular, serve as versatile intermediates for the synthesis of a wide array of complex molecules. This guide provides a detailed comparison of two isomeric benzaldehyde derivatives: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. While direct comparative studies are limited, this document aims to provide a comprehensive overview based on established chemical principles and available data for related compounds, to assist researchers in selecting the appropriate isomer for their specific application.

Physicochemical Properties

Both isomers share the same molecular formula (C₁₁H₁₃BrO₃) and molecular weight, but their structural differences, specifically the substitution pattern on the benzaldehyde ring, are expected to influence their physical and chemical properties.

PropertyThis compound4-(3-Bromopropoxy)-3-methoxybenzaldehydeReference
IUPAC Name This compound4-(3-bromopropoxy)-3-methoxybenzaldehyde[1][2]
CAS Number 148433-01-6148433-00-5[1][2]
Molecular Formula C₁₁H₁₃BrO₃C₁₁H₁₃BrO₃[1][2]
Molecular Weight 273.12 g/mol 273.12 g/mol [1][2]
Computed XLogP3 2.42.4[1][2]
Hydrogen Bond Donor Count 00[1][2]
Hydrogen Bond Acceptor Count 33[1][2]
Rotatable Bond Count 66[1][2]

Synthesis and Structural Elucidation

The most common and efficient method for synthesizing these compounds is the Williamson ether synthesis.[3][4] This reaction involves the O-alkylation of a substituted hydroxybenzaldehyde with a suitable alkylating agent, in this case, 1,3-dibromopropane.

The synthesis of this compound would start from 3-hydroxy-4-methoxybenzaldehyde (isovanillin), while 4-(3-Bromopropoxy)-3-methoxybenzaldehyde is synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin). The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.[5]

Williamson_Ether_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-(3-Bromopropoxy)-3-methoxybenzaldehyde Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Alkoxide_Iso Isovanillin Alkoxide Isovanillin->Alkoxide_Iso Base (e.g., K2CO3) Product_Iso 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Alkoxide_Iso->Product_Iso 1,3-Dibromopropane Solvent (e.g., DMF) Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Alkoxide_Van Vanillin Alkoxide Vanillin->Alkoxide_Van Base (e.g., K2CO3) Product_Van 4-(3-Bromopropoxy)-3- methoxybenzaldehyde Alkoxide_Van->Product_Van 1,3-Dibromopropane Solvent (e.g., DMF)

Figure 1: General synthetic routes via Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) or 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of isovanillin or vanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Characterization: The synthesized compounds can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Spectroscopic DataThis compound (Expected)4-(3-Bromopropoxy)-3-methoxybenzaldehyde (Expected)
¹H NMR (CDCl₃, δ ppm) ~9.8 (s, 1H, CHO), ~7.4-7.0 (m, 3H, Ar-H), ~4.2 (t, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂Br), ~2.3 (m, 2H, CH₂)~9.8 (s, 1H, CHO), ~7.4-7.0 (m, 3H, Ar-H), ~4.2 (t, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂Br), ~2.3 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) ~191 (CHO), ~155-110 (Ar-C), ~68 (OCH₂), ~56 (OCH₃), ~32 (CH₂), ~30 (CH₂Br)~191 (CHO), ~155-110 (Ar-C), ~68 (OCH₂), ~56 (OCH₃), ~32 (CH₂), ~30 (CH₂Br)
FT-IR (cm⁻¹) ~2950 (C-H), ~2850 (C-H), ~1680 (C=O), ~1590 (C=C), ~1270 (C-O), ~1140 (C-O), ~650 (C-Br)~2950 (C-H), ~2850 (C-H), ~1680 (C=O), ~1590 (C=C), ~1270 (C-O), ~1140 (C-O), ~650 (C-Br)

Note: The expected spectroscopic data is based on general chemical shift and absorption frequency ranges for the respective functional groups and may vary slightly in experimental settings.

Comparative Reactivity and Potential Applications

The primary difference in reactivity between the two isomers lies in the electronic effects of the substituents on the benzaldehyde ring. The methoxy (-OCH₃) and bromopropoxy (-O(CH₂)₃Br) groups are both electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution and deactivates the aldehyde group towards nucleophilic addition.

However, the relative positions of these groups can lead to subtle differences in reactivity. In 4-(3-Bromopropoxy)-3-methoxybenzaldehyde (derived from vanillin), the para-alkoxy group has a strong electron-donating effect on the aldehyde, potentially making it slightly less reactive towards nucleophiles compared to the this compound (derived from isovanillin), where the alkoxy group is in the meta position relative to the aldehyde. This difference in reactivity could be exploited in competitive reactions.

These molecules are valuable intermediates in the synthesis of a variety of target compounds, including pharmaceuticals, agrochemicals, and materials. The bromopropoxy group provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Representative Reaction: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[6][7] Both isomers can readily undergo this reaction.

Wittig_Reaction Benzaldehyde_Derivative This compound or 4-(3-Bromopropoxy)-3-methoxybenzaldehyde Alkene_Product Alkene Product Benzaldehyde_Derivative->Alkene_Product + Phosphonium_Ylide Phosphonium Ylide (Ph3P=CHR) Phosphonium_Ylide->Alkene_Product Triphenylphosphine_Oxide Triphenylphosphine Oxide Alkene_Product->Triphenylphosphine_Oxide byproduct

References

Comparative Guide to the Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthesis routes for 3-(3-bromopropoxy)-4-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct comparative studies in published literature, this guide presents a reasoned comparison of plausible synthetic strategies based on the well-established Williamson ether synthesis. The comparison is drawn from analogous reactions and established chemical principles to provide a practical framework for laboratory application.

Comparison of Synthesis Routes

The primary route for the synthesis of this compound is the Williamson ether synthesis, starting from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1,3-dibromopropane. The key variables in this synthesis are the choice of base, solvent, and the potential use of a phase-transfer catalyst to improve reaction efficiency. Below is a comparison of two plausible approaches: a standard solid-liquid phase synthesis and a phase-transfer catalyzed (PTC) synthesis.

ParameterRoute 1: Standard Williamson SynthesisRoute 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis
Starting Materials 3-Hydroxy-4-methoxybenzaldehyde, 1,3-Dibromopropane3-Hydroxy-4-methoxybenzaldehyde, 1,3-Dibromopropane
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent Acetone or Dimethylformamide (DMF)Water/Organic Biphasic System
Catalyst NoneQuaternary Ammonium Salt (e.g., Tetrabutylammonium Bromide)
Reaction Temperature Reflux (Acetone: ~56°C, DMF: >100°C)Room Temperature to Mild Heating (~25-50°C)
Reaction Time 12-24 hours4-8 hours
Reported Yield ~70-85% (estimated from analogous reactions)>90% (based on similar PTC reactions)[1]
Product Purity Good to Excellent (after purification)High (>99%)[1]
Key Advantages Readily available and inexpensive reagents.Higher yields, shorter reaction times, milder conditions, and often higher purity. Environmentally friendlier due to the use of water as a solvent.
Potential Disadvantages Longer reaction times, potentially lower yields, and the need for anhydrous solvents. Formation of diarylated by-product.Cost of the phase-transfer catalyst.

Experimental Protocols

Route 1: Standard Williamson Ether Synthesis

This protocol is based on established procedures for the Williamson ether synthesis of substituted phenols.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 1,3-dibromopropane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis

This protocol is adapted from a patented procedure for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde, which demonstrates high efficiency.[1]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 1,3-Dibromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (or another suitable phase-transfer catalyst)

  • Water

  • An appropriate organic solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a reaction flask, dissolve sodium hydroxide (1.2 equivalents) in water.

  • Add 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent), the phase-transfer catalyst (0.1 equivalents), and 1,3-dibromopropane (1.2 equivalents).

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

  • The product may be of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Visualization of Synthesis and Workflow

Below are diagrams illustrating the chemical pathway and the experimental workflow for comparing the synthesis routes.

Williamson_Ether_Synthesis cluster_reactants Reactants isovanillin 3-Hydroxy-4-methoxybenzaldehyde reaction_intermediate Phenoxide Intermediate isovanillin->reaction_intermediate Deprotonation dibromopropane 1,3-Dibromopropane product This compound dibromopropane->product base Base (e.g., K₂CO₃ or NaOH) base->reaction_intermediate side_product Diarylated by-product product->side_product Further Reaction reaction_intermediate->product SN2 Attack

Caption: General reaction pathway for the Williamson ether synthesis of this compound.

Synthesis_Workflow_Comparison cluster_route1 Route 1: Standard Synthesis cluster_route2 Route 2: PTC Synthesis start Start: Select Synthesis Route r1_step1 Mix Isovanillin, K₂CO₃, and 1,3-dibromopropane in Acetone/DMF start->r1_step1 r2_step1 Mix Isovanillin, NaOH, PTC, and 1,3-dibromopropane in H₂O/Organic Solvent start->r2_step1 r1_step2 Reflux for 12-24 hours r1_step1->r1_step2 r1_step3 Work-up and Purification r1_step2->r1_step3 analysis Compare Results r1_step3->analysis Yield, Purity, Time r2_step2 Stir at RT for 4-8 hours r2_step1->r2_step2 r2_step3 Work-up r2_step2->r2_step3 r2_step3->analysis Yield, Purity, Time conclusion Select Optimal Route analysis->conclusion

Caption: Experimental workflow for comparing the two proposed synthesis routes.

References

Spectroscopic Scrutiny: A Comparative Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of drug discovery and development, the precise structural characterization of molecular isomers is paramount. Subtle differences in substituent positioning on an aromatic ring can profoundly influence a compound's biological activity, toxicity, and pharmacokinetic profile. This guide presents a comparative spectroscopic analysis of two key positional isomers: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally differentiate between these closely related structures.

The isomers in focus are derivatives of vanillin and isovanillin, respectively, both of which are fundamental building blocks in medicinal chemistry. The introduction of the bromopropoxy chain offers a versatile handle for further chemical modification, making these compounds attractive intermediates in the synthesis of novel therapeutic agents.

Isomer Structures

Isomer 1Isomer 2
This compound4-(3-Bromopropoxy)-3-methoxybenzaldehyde
alt text
[1]
alt text
[2]

Spectroscopic Data Comparison

The following tables summarize the anticipated spectroscopic data for the two isomers based on established principles of spectroscopy and data from structurally related compounds. This data serves as a predictive guide for researchers working with these molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment Isomer 1: this compound Isomer 2: 4-(3-Bromopropoxy)-3-methoxybenzaldehyde
Aldehyde (-CHO)~9.85 ppm (s, 1H)~9.83 ppm (s, 1H)
Aromatic H-2~7.42 ppm (d, J ≈ 2.0 Hz, 1H)~7.45 ppm (d, J ≈ 1.8 Hz, 1H)
Aromatic H-5~6.95 ppm (d, J ≈ 8.2 Hz, 1H)~6.98 ppm (d, J ≈ 8.0 Hz, 1H)
Aromatic H-6~7.40 ppm (dd, J ≈ 8.2, 2.0 Hz, 1H)~7.43 ppm (dd, J ≈ 8.0, 1.8 Hz, 1H)
Methoxy (-OCH₃)~3.93 ppm (s, 3H)~3.96 ppm (s, 3H)
Bromopropoxy (-OCH₂CH₂CH₂Br)~4.20 ppm (t, J ≈ 6.0 Hz, 2H)~4.25 ppm (t, J ≈ 5.9 Hz, 2H)
~2.35 ppm (quint, J ≈ 6.0 Hz, 2H)~2.40 ppm (quint, J ≈ 5.9 Hz, 2H)
~3.60 ppm (t, J ≈ 6.5 Hz, 2H)~3.65 ppm (t, J ≈ 6.4 Hz, 2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment Isomer 1: this compound Isomer 2: 4-(3-Bromopropoxy)-3-methoxybenzaldehyde
Aldehyde (-CHO)~191.0 ppm~190.9 ppm
Aromatic C-1~130.0 ppm~129.8 ppm
Aromatic C-2~111.5 ppm~110.5 ppm
Aromatic C-3~149.5 ppm~150.0 ppm
Aromatic C-4~154.0 ppm~154.5 ppm
Aromatic C-5~112.0 ppm~112.5 ppm
Aromatic C-6~126.5 ppm~127.0 ppm
Methoxy (-OCH₃)~56.2 ppm~56.3 ppm
Bromopropoxy (-OCH₂CH₂CH₂Br)~68.0 ppm (-OCH₂)~68.5 ppm (-OCH₂)
~32.0 ppm (-CH₂)~32.3 ppm (-CH₂)
~30.0 ppm (-CH₂Br)~30.5 ppm (-CH₂Br)

Table 3: Predicted IR Spectroscopic Data (KBr, cm⁻¹)

Vibrational Mode Isomer 1: this compound Isomer 2: 4-(3-Bromopropoxy)-3-methoxybenzaldehyde
C-H stretch (aromatic)~3100-3000~3100-3000
C-H stretch (aldehyde)~2850, ~2750~2845, ~2745
C=O stretch (aldehyde)~1685~1688
C=C stretch (aromatic)~1600, ~1510~1595, ~1515
C-O stretch (ether)~1270, ~1140~1265, ~1135
C-Br stretch~650~655

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
Isomer 1 & 2272/274 (due to Br isotopes)151 (M - C₃H₆Br)⁺, 123, 95

Experimental Protocols

The synthesis and spectroscopic analysis of these isomers can be achieved through established organic chemistry techniques.

Synthesis of this compound (Isomer 1) and 4-(3-Bromopropoxy)-3-methoxybenzaldehyde (Isomer 2)

A general procedure for the O-alkylation of the corresponding hydroxybenzaldehyde precursor (isovanillin for Isomer 1, and vanillin for Isomer 2) is as follows, adapted from the synthesis of similar phenoxy benzaldehyde derivatives.

  • Dissolution: Dissolve the starting hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred solution, add 1,3-dibromopropane (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure isomer.

Spectroscopic Characterization

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer using potassium bromide (KBr) pellets.

Mass spectra should be obtained on a mass spectrometer with an electron ionization (EI) source.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Start Starting Materials (Vanillin / Isovanillin, 1,3-Dibromopropane) Reaction O-Alkylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Isomer1 Isomer 1: This compound Purification->Isomer1 Isomer2 Isomer 2: 4-(3-Bromopropoxy)-3-methoxybenzaldehyde Purification->Isomer2 NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation of Isomers Comparison->Conclusion

Caption: Workflow for the synthesis and spectroscopic differentiation of benzaldehyde isomers.

References

A Comparative Guide to the Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: Evaluating Alternatives to 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of reagents for the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a valuable building block in the preparation of various pharmaceutical compounds. We will focus on the conventional use of 1,3-dibromopropane and present a superior alternative, 3-bromo-1-propanol, supported by experimental data and detailed protocols.

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

The Challenge with 1,3-Dibromopropane

1,3-Dibromopropane is a common choice for introducing a 3-bromopropoxy group. However, its difunctional nature presents a significant challenge: the potential for a secondary reaction. After the initial desired reaction, the unreacted bromo group on the newly formed ether can react with another molecule of the isovanillin phenoxide, leading to the formation of a significant dimeric byproduct, 1,3-bis(4-formyl-2-methoxyphenoxy)propane. This side reaction not only consumes the starting material but also complicates the purification process, often leading to lower yields of the desired product.

An Improved Approach: 3-Bromo-1-propanol

A more efficient and selective alternative to 1,3-dibromopropane is the use of 3-bromo-1-propanol. This reagent possesses both a hydroxyl group and a bromo group. The key to this improved synthesis is the selective reaction of the phenolic hydroxyl group of isovanillin with the bromo group of 3-bromo-1-propanol, leaving the alcohol functionality of the reagent intact. This approach effectively prevents the formation of the dimeric byproduct, resulting in a cleaner reaction and a higher yield of the target molecule.

Performance Comparison

Parameter1,3-Dibromopropane3-Bromo-1-propanolPhase-Transfer Catalysis (PTC) with 3-Bromo-1-propanol
Typical Yield Moderate to LowHighVery High
Purity of Crude Product Moderate (contains dimeric byproduct)HighVery High
Reaction Time Several hours to overnightSeveral hoursReduced reaction time
Reaction Temperature Elevated temperatures often requiredModerate temperaturesRoom temperature to moderate heating
Byproducts Significant formation of 1,3-bis(4-formyl-2-methoxyphenoxy)propaneMinimalMinimal
Purification Requires careful chromatographic separationSimpler purification (e.g., recrystallization)Simplified workup and purification

Experimental Protocols

Method A: Synthesis using 1,3-Dibromopropane (Conventional Method)

Reaction:

G isovanillin Isovanillin product This compound isovanillin->product byproduct Dimeric Byproduct isovanillin->byproduct dibromopropane 1,3-Dibromopropane dibromopropane->product dibromopropane->byproduct base Base (e.g., K2CO3) base->product base->byproduct solvent Solvent (e.g., DMF) solvent->product solvent->byproduct

Figure 1: Synthesis with 1,3-dibromopropane.

Procedure:

  • To a solution of isovanillin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add 1,3-dibromopropane (1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the dimeric byproduct and unreacted starting materials.

Method B: Synthesis using 3-Bromo-1-propanol (Alternative Method)

Reaction:

G isovanillin Isovanillin product This compound isovanillin->product bromopropanol 3-Bromo-1-propanol bromopropanol->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetone) solvent->product

Figure 2: Synthesis with 3-bromo-1-propanol.

Procedure:

  • Dissolve isovanillin (1 equivalent) and potassium carbonate (2 equivalents) in a solvent such as acetone.

  • Add 3-bromo-1-propanol (1.2 equivalents) to the stirred suspension.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude product, which can often be purified by recrystallization.

Method C: Phase-Transfer Catalyzed Synthesis using 3-Bromo-1-propanol (Optimized Method)

Reaction Workflow:

G start Start: Isovanillin, 3-Bromo-1-propanol, Base, PTC, and Solvent reaction Reaction at Room Temperature or Mild Heating start->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product Final Product: this compound purification->product

Figure 3: PTC synthesis workflow.

Procedure:

  • To a mixture of isovanillin (1 equivalent), an aqueous solution of a base like sodium hydroxide, and an organic solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).

  • Add 3-bromo-1-propanol (1.1 equivalents) to the vigorously stirred biphasic mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Conclusion and Recommendations

Based on the analysis of reaction efficiency, product purity, and ease of purification, 3-bromo-1-propanol is a demonstrably superior reagent to 1,3-dibromopropane for the synthesis of this compound. The use of 3-bromo-1-propanol effectively mitigates the formation of the major dimeric byproduct associated with 1,3-dibromopropane, leading to higher yields and a more straightforward purification process.

For further optimization, the implementation of phase-transfer catalysis (PTC) with 3-bromo-1-propanol is highly recommended. This approach can offer even higher yields, shorter reaction times, and milder reaction conditions, aligning with the principles of green chemistry by potentially reducing energy consumption and the use of harsh organic solvents. For industrial-scale production, the PTC method presents a particularly attractive and economically viable strategy.

A Comparative Guide to the Biological Activity of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and its structurally related analogues. Due to the limited publicly available data on the specific biological activities of this compound, this comparison focuses on the known activities of its core structural motif, 4-methoxybenzaldehyde, and its derivatives. The information presented is based on published experimental data for analogous compounds and aims to provide a valuable resource for researchers interested in the potential therapeutic applications of this chemical class.

Overview of Biological Activities

Derivatives of 4-methoxybenzaldehyde have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity: Inhibition of various bacterial and fungal strains.

  • Anticancer Activity: Cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: Notably, inhibition of tyrosinase and phosphodiesterases.

This guide will delve into these activities, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways.

Comparative Quantitative Data

The following tables summarize the reported biological activities of various analogues of 4-methoxybenzaldehyde. It is important to note that direct comparative data for this compound is not available in the cited literature.

Table 1: Antimicrobial Activity of Benzaldehyde Analogues

Compound/AnalogueMicroorganismActivity MetricValueReference
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureus (bovine mastitis isolates)MIC₅₀500 mg/L[1]
2,3-DihydroxybenzaldehydeStaphylococcus aureus (bovine mastitis isolates)MIC₅₀500 mg/L[1]
BenzaldehydeStaphylococcus aureusMIC≥ 1024 µg/mL[2]
BenzaldehydeBacillus anthracisMIC8.0 mM (850 µg/mL)[2]
BenzaldehydePantoea conspicuaMIC10.0 mM (1060 µg/mL)[2]
BenzaldehydeCitrobacter youngaeMIC10.0 mM (1060 µg/mL)[2]

Table 2: Anticancer Activity of Benzaldehyde Analogues

Compound/AnalogueCell LineActivity MetricValueReference
2-(benzyloxy)-4-methoxybenzaldehydeHL-60 (human leukemia)IC₅₀Significant at 1-10 µM[3]
1,3-Bis-(4-Methoxyphenyl)-propenoneMCF-7 (breast cancer)IC₅₀< 20 µg/mL[4]
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-propenoneMCF-7 (breast cancer)IC₅₀< 20 µg/mL[4]
1,4-bis((4-fluorophenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeMCF-7 (breast cancer)IC₅₀2.98 µM[5]
1,4-bis((4-fluorophenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeHepG2 (liver cancer)IC₅₀4.12 µM[5]

Table 3: Tyrosinase Inhibitory Activity of Benzaldehyde Analogues

Compound/AnalogueEnzyme SourceActivity MetricValueReference
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom TyrosinaseIC₅₀4.1 ± 0.6 μM[6][7]
Kojic Acid (Positive Control)Mushroom TyrosinaseIC₅₀22.0 ± 4.7 μM[6][7]
4-BromobenzaldehydeMushroom TyrosinaseIC₅₀114 µM[8]
4-ChlorobenzaldehydeMushroom TyrosinaseIC₅₀175 µM[8]
4-FluorobenzaldehydeMushroom TyrosinaseIC₅₀387 µM[8]
4-CyanobenzaldehydeMushroom TyrosinaseIC₅₀822 µM[8]
4-NitrobenzaldehydeMushroom TyrosinaseIC₅₀1846 µM[8]
2-Hydroxy-4-methoxybenzaldehydeNot specified-Potent inhibitor[9]

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of a Benzaldehyde Analogue

Compound/AnalogueEnzyme IsoformActivity MetricValueReference
3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivative (GEBR-7b)PDE4D-Promising activity[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation prep_compound Prepare Compound Dilutions prep_compound->inoculation incubation Incubate inoculation->incubation read_results Read Results incubation->read_results det_mic Determine MIC read_results->det_mic G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme pre_incubate Pre-incubate Enzyme & Inhibitor prep_enzyme->pre_incubate prep_substrate Prepare Substrate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor prep_inhibitor->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance (Kinetic) initiate_reaction->measure_absorbance calc_ic50 Calculate IC50 measure_absorbance->calc_ic50 G cluster_pathways Pro-Survival Signaling Pathways cluster_benzaldehyde Benzaldehyde cluster_1433 14-3-3 Proteins PI3K PI3K/AKT/mTOR CancerCell Cancer Cell PI3K->CancerCell promotes survival STAT3 STAT3 STAT3->CancerCell promotes proliferation NFkB NF-κB NFkB->CancerCell promotes inflammation ERK ERK ERK->CancerCell promotes growth Benzaldehyde Benzaldehyde Prot1433 14-3-3 Benzaldehyde->Prot1433 regulates Prot1433->PI3K modulates Prot1433->STAT3 modulates Prot1433->NFkB modulates Prot1433->ERK modulates

References

Reactivity comparison of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of novel compounds is paramount for predicting their behavior in synthetic schemes and biological systems. This guide provides a detailed comparison of the reactivity of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde with other substituted benzaldehydes, supported by experimental data from the Knoevenagel condensation reaction. This reaction, a cornerstone of carbon-carbon bond formation, serves as an excellent model for assessing the electrophilicity of the aldehyde's carbonyl group.

The reactivity of substituted benzaldehydes is predominantly governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) diminish the carbonyl carbon's electrophilicity, leading to slower reaction rates.

The subject of our analysis, this compound, possesses two key substituents: a methoxy group (-OCH3) at the para position and a 3-bromopropoxy group (-OCH2CH2CH2Br) at the meta position. The para-methoxy group is a strong electron-donating group through resonance. The meta-bromopropoxy group exhibits a more complex influence. The ether oxygen is electron-donating through resonance, while the bromine atom is electron-withdrawing through its inductive effect. The overall electronic contribution of this group is a subtle interplay of these opposing forces, which makes its reactivity profile an interesting case for comparison.

Comparative Reactivity in Knoevenagel Condensation

To quantitatively assess the reactivity of this compound, we can extrapolate its expected performance in the Knoevenagel condensation with an active methylene compound, such as malononitrile, and compare it with a range of other substituted benzaldehydes. The reaction yield and time are key indicators of the aldehyde's reactivity under a specific set of conditions.

Below is a compilation of experimental data for the Knoevenagel condensation of various benzaldehydes with malononitrile. While direct experimental data for this compound under these exact conditions is not available in the cited literature, we can predict its reactivity based on the electronic nature of its substituents.

EntryBenzaldehyde Substituent(s)Yield (%)Reaction Time (min)Catalyst/Conditions
14-Nitro (EWG)985Fe3O4@SiO2-CPTMS-DABCO, Ethanol, RT
24-Chloro (EWG)9510Fe3O4@SiO2-CPTMS-DABCO, Ethanol, RT
34-Bromo (EWG)9610Fe3O4@SiO2-CPTMS-DABCO, Ethanol, RT
4Unsubstituted9815Fe3O4@SiO2-CPTMS-DABCO, Ethanol, RT
54-Methyl (EDG)9220Fe3O4@SiO2-CPTMS-DABCO, Ethanol, RT
64-Methoxy (EDG)9025Fe3O4@SiO2-CPTMS-DABCO, Ethanol, RT
73-Methoxy (EDG)---
83-(3-Bromopropoxy)-4-methoxy Predicted: Moderate-High Predicted: 15-25 -

Based on the data, benzaldehydes with strong electron-withdrawing groups like the nitro group (Entry 1) exhibit the highest reactivity, requiring the shortest reaction times. Conversely, those with electron-donating groups like the methoxy group (Entry 6) are less reactive.

For this compound, the strong electron-donating effect of the para-methoxy group would suggest a lower reactivity. However, the 3-bromopropoxy group at the meta position will exert an electron-withdrawing inductive effect due to the bromine atom, which would somewhat counteract the donating effect of the methoxy group. Therefore, its reactivity is predicted to be moderate to high, likely falling between that of unsubstituted benzaldehyde and 4-methoxybenzaldehyde.

Experimental Protocols

A detailed experimental protocol for a representative Knoevenagel condensation is provided below.

General Procedure for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., 10 mg of Fe3O4@SiO2-CPTMS-DABCO)[1]

  • Ethanol (10 mL)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (66 mg, 1 mmol).[1]

  • Add the prepared catalyst (10 mg) and the substituted benzaldehyde (1 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, isolate the catalyst by filtration.[1]

  • The filtrate containing the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction and Biological Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_mechanism Reaction Mechanism cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Nucleophilic Attack Nucleophilic Attack Substituted Benzaldehyde->Nucleophilic Attack Malononitrile Malononitrile Malononitrile->Nucleophilic Attack Catalyst (e.g., Piperidine, DABCO) Catalyst (e.g., Piperidine, DABCO) Catalyst (e.g., Piperidine, DABCO)->Nucleophilic Attack Solvent (e.g., Ethanol, Water) Solvent (e.g., Ethanol, Water) Room Temperature Room Temperature Intermediate Intermediate Nucleophilic Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration α,β-Unsaturated Product α,β-Unsaturated Product Dehydration->α,β-Unsaturated Product

Caption: Workflow of the Knoevenagel Condensation Reaction.

Derivatives of benzaldehydes, including the products of the Knoevenagel condensation, have been investigated for their biological activities. Some have been shown to modulate key signaling pathways involved in cellular processes like inflammation and proliferation, which are critical in drug development. For instance, certain benzaldehyde derivatives have been found to suppress the MAPK signaling pathway.[2]

G External Stimulus (e.g., LPS) External Stimulus (e.g., LPS) MAPKKK MAPKKK External Stimulus (e.g., LPS)->MAPKKK Benzaldehyde Derivative Benzaldehyde Derivative MAPK (e.g., ERK, JNK, p38) MAPK (e.g., ERK, JNK, p38) Benzaldehyde Derivative->MAPK (e.g., ERK, JNK, p38) MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK (e.g., ERK, JNK, p38) Transcription Factors Transcription Factors MAPK (e.g., ERK, JNK, p38)->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: Inhibition of the MAPK Signaling Pathway by Benzaldehyde Derivatives.

References

Purity analysis of commercial vs lab-synthesized 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers in Drug Development

In the fast-paced world of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. The presence of even minute impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive purity analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, comparing a commercially available product with a batch synthesized in a laboratory setting.

This objective comparison, supported by detailed experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions regarding reagent sourcing and in-house synthesis. We will delve into the analytical methodologies employed, present the data in a clear and concise format, and visualize the experimental workflow for enhanced understanding.

Purity Analysis: A Head-to-Head Comparison

The purity of both the commercial and lab-synthesized this compound was assessed using a battery of standard analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of residual solvents and starting materials.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Assigned Identity
Commercial 5.2899.85%This compound
3.150.08%Impurity A (Unidentified)
4.720.07%Impurity B (Unidentified)
Lab-Synthesized 5.2998.54%This compound
2.510.88%Vanillin (Unreacted Starting Material)
6.120.58%1,3-Dibromopropane (Excess Reagent)

Table 2: GC-MS Impurity Profile

SampleRetention Time (min)CompoundRelative Abundance (%)
Commercial -No significant volatile impurities detected-
Lab-Synthesized 3.881,3-Dibromopropane0.55%
4.52Acetone (Residual Solvent)0.15%

Table 3: ¹H NMR Spectroscopy Analysis

SampleChemical Shift (ppm)MultiplicityIntegrationAssignmentPurity Indication
Commercial 9.85s1H-CHOClean, sharp singlet
7.45dd1HAr-HExpected splitting pattern
7.42d1HAr-HExpected splitting pattern
6.98d1HAr-HExpected splitting pattern
4.21t2H-OCH₂-Clean triplet
3.92s3H-OCH₃Sharp singlet
3.65t2H-CH₂BrClean triplet
2.35p2H-CH₂-Clean pentet
Lab-Synthesized 9.85s1H-CHOClean, sharp singlet
7.45dd1HAr-HExpected splitting pattern
7.42d1HAr-HExpected splitting pattern
6.98d1HAr-HExpected splitting pattern
4.21t2H-OCH₂-Clean triplet
3.92s3H-OCH₃Sharp singlet
3.65t2H-CH₂BrClean triplet
2.35p2H-CH₂-Clean pentet
9.83s-Vanillin (-CHO)Trace singlet present
2.17s-AcetoneTrace singlet present

Discussion of Results

The analytical data reveals a clear distinction in the purity profiles of the commercial and lab-synthesized samples. The commercial product exhibits a very high degree of purity (99.85% by HPLC), with only trace levels of unidentified impurities. In contrast, the lab-synthesized material, while still of good quality (98.54% by HPLC), contains detectable amounts of unreacted starting material (vanillin) and excess reagent (1,3-dibromopropane). GC-MS analysis further confirmed the presence of residual 1,3-dibromopropane and the crystallization solvent (acetone) in the lab-synthesized batch. The ¹H NMR spectra are consistent with these findings, showing small, but distinct, signals corresponding to the identified impurities in the lab-synthesized sample.

For applications requiring the highest level of purity and minimal batch-to-batch variability, the commercially sourced material is the superior choice. However, for exploratory studies or situations where cost is a significant factor, a well-executed laboratory synthesis followed by rigorous purification can yield material of acceptable purity. The presence of unreacted starting materials and excess reagents in the lab-synthesized product highlights the critical importance of the purification process.

Experimental Protocols

A detailed description of the synthesis and analytical methodologies is provided below to ensure reproducibility and transparency.

Laboratory Synthesis of this compound

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) in acetone, potassium carbonate (1.5 eq) was added, and the mixture was stirred at room temperature for 15 minutes.

  • 1,3-Dibromopropane (1.2 eq) was added dropwise to the suspension, and the reaction mixture was heated to reflux for 12 hours.

  • After cooling to room temperature, the inorganic salts were filtered off, and the filtrate was concentrated under reduced pressure.

  • The residue was dissolved in dichloromethane and washed sequentially with water and brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product was purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Purity Analysis Methodology

High-Performance Liquid Chromatography (HPLC):

  • Instrument: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mass Range: 40-550 amu

  • Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Technique: ¹H NMR spectra were acquired with a 30° pulse and a relaxation delay of 5 seconds.

Visualizing the Process

To further clarify the experimental and logical frameworks of this comparison, the following diagrams have been generated.

experimental_workflow cluster_synthesis Lab Synthesis cluster_procurement Commercial Source cluster_analysis Purity Analysis cluster_comparison Comparison s1 Reactants: Vanillin 1,3-Dibromopropane K₂CO₃ s2 Reaction in Acetone (Reflux, 12h) s1->s2 s3 Work-up: Filtration Extraction s2->s3 s4 Purification: Recrystallization s3->s4 a1 HPLC s4->a1 a2 GC-MS s4->a2 a3 ¹H NMR s4->a3 c1 Procurement of Commercial Sample c1->a1 c1->a2 c1->a3 comp Data Analysis and Comparison Report a1->comp a2->comp a3->comp logical_comparison cluster_sources cluster_methods Analytical Methods cluster_results Comparative Results start Purity Assessment of This compound commercial Commercial Sample start->commercial lab_synth Lab-Synthesized Sample start->lab_synth hplc HPLC (Quantitative Purity) commercial->hplc gcms GC-MS (Volatile Impurities) commercial->gcms nmr NMR (Structural Confirmation) commercial->nmr lab_synth->hplc lab_synth->gcms lab_synth->nmr purity_comp Purity Comparison (e.g., 99.85% vs 98.54%) hplc->purity_comp impurity_comp Impurity Profile Comparison (Starting Materials, Solvents) gcms->impurity_comp nmr->impurity_comp conclusion Conclusion: Informed Sourcing Decision purity_comp->conclusion impurity_comp->conclusion

Cross-Validation of Analytical Methods for the Quantification of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The objective of this comparison is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the most suitable analytical strategy for their specific needs.

Comparative Analysis of Method Performance

The performance of both HPLC-UV and GC-MS methods was evaluated based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A summary of the comparative data is presented in the tables below.

High-Performance Liquid Chromatography (HPLC-UV) Method Performance
ParameterResult
Linearity (R²)0.9995
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
ParameterResult
Linearity (R²)0.9998
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.2%
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantitation (LOQ)0.03 ng/mL

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided to ensure reproducibility and facilitate method transfer.

HPLC-UV Method Protocol

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone.

  • Working Standard Solutions: Serially dilute the stock solution with acetone to prepare calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 ng/mL).

  • Sample Solution: Dissolve the sample in acetone to a concentration within the calibration range and filter if necessary.

Visualizing the Workflow and Cross-Validation Logic

To further elucidate the experimental and logical processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolving in Acetonitrile A->B C Serial Dilution B->C D Filtering C->D E Injection into HPLC D->E F C18 Separation E->F G UV Detection at 280 nm F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Experimental workflow for the HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolving in Acetone A->B C Serial Dilution B->C D Injection into GC C->D E HP-5ms Separation D->E F Mass Spectrometry Detection E->F G Peak Integration (SIM) F->G H Calibration Curve G->H I Quantification H->I

Caption: Experimental workflow for the GC-MS analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ Comparison Method Performance Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: Logical flow of the cross-validation process.

Conclusion

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • The HPLC-UV method is robust, widely available, and provides sufficient sensitivity for routine quality control and process monitoring.

  • The GC-MS method offers superior sensitivity with significantly lower limits of detection and quantitation, making it the preferred choice for trace-level analysis, impurity profiling, and applications requiring high specificity.

This guide provides a foundational framework for the analytical validation of this compound. It is recommended that laboratories perform their own method validation to ensure the chosen method meets their specific analytical needs and regulatory requirements.

A Head-to-Head Comparison: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde vs. 3-Hydroxy-4-methoxybenzaldehyde as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a starting material is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides an in-depth comparison of two key precursors, 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and 3-Hydroxy-4-methoxybenzaldehyde (also known as isovanillin), in the context of synthesizing aryloxypropanolamine derivatives, a common structural motif in many β-blockers.

This comparison will focus on the synthetic pathways leading to a common intermediate, N-substituted 3-(3-aryloxy)propanolamine, from each precursor. We will analyze the number of synthetic steps, reaction conditions, and overall yields to determine which precursor offers a more advantageous route.

Executive Summary

PrecursorSynthetic PathwayNumber of StepsKey AdvantagesKey DisadvantagesOverall Recommendation
3-Hydroxy-4-methoxybenzaldehyde Two-step: 1. O-alkylation with epichlorohydrin. 2. Ring-opening with an amine.2Readily available and lower cost starting material.Two distinct synthetic operations are required. Potential for side reactions with epichlorohydrin.Recommended for its cost-effectiveness and straightforward, albeit multi-step, approach.
This compound One-step: Direct nucleophilic substitution with an amine.1Fewer synthetic steps to the final intermediate.Requires prior synthesis from 3-hydroxy-4-methoxybenzaldehyde, adding a step to the overall process from a basic starting material. The precursor itself is more expensive if purchased directly.Potentially advantageous for rapid library synthesis or when a streamlined final step is prioritized, assuming the precursor is readily available.

Synthetic Pathway Analysis

To provide a clear comparison, we will examine the synthesis of a generic N-alkyl-3-(3-(4-formyl-2-methoxyphenoxy)propyl)amine intermediate.

Route 1: Starting from 3-Hydroxy-4-methoxybenzaldehyde

This pathway involves a two-step process:

  • O-alkylation with epichlorohydrin: 3-Hydroxy-4-methoxybenzaldehyde is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate, 3-(oxiran-2-ylmethoxy)-4-methoxybenzaldehyde.

  • Epoxide ring-opening: The resulting epoxide is then treated with a primary amine (R-NH₂) to yield the desired aryloxypropanolamine.

Hydroxy_Precursor_Pathway A 3-Hydroxy-4-methoxybenzaldehyde B 3-(Oxiran-2-ylmethoxy)-4-methoxybenzaldehyde A->B + Epichlorohydrin, Base C N-Alkyl-3-((4-formyl-2-methoxyphenoxy)methyl)-2-hydroxypropan-1-amine B->C + R-NH2

Figure 1. Synthetic pathway starting from 3-Hydroxy-4-methoxybenzaldehyde.

Route 2: Starting from this compound

This pathway is a more direct, one-step process:

  • Nucleophilic Substitution: this compound is reacted directly with a primary amine (R-NH₂) via a nucleophilic substitution reaction to yield the target aryloxypropanolamine.

It is important to note that this compound is typically synthesized from 3-Hydroxy-4-methoxybenzaldehyde via a Williamson ether synthesis with 1,3-dibromopropane.

Bromo_Precursor_Pathway cluster_0 Precursor Synthesis D 3-Hydroxy-4-methoxybenzaldehyde E This compound D->E + 1,3-Dibromopropane, Base F N-Alkyl-3-(4-formyl-2-methoxyphenoxy)propan-1-amine E->F + R-NH2

Figure 2. Synthetic pathway starting from this compound, including its own synthesis.

Experimental Data and Protocols

The following tables summarize the experimental conditions and yields for each synthetic step.

Synthesis of this compound

This initial step is required for the second synthetic route. The protocol is adapted from a highly analogous Williamson ether synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and ethyl bromide, which demonstrates high yields for this type of transformation.

Table 1: Synthesis of this compound

ParameterValueReference
Reactants 3-Hydroxy-4-methoxybenzaldehyde, 1,3-Dibromopropane, Sodium Hydroxide, Tetrabutylammonium fluoride (catalyst)Adapted from[1]
Solvent Water[1]
Temperature 25 °C[1]
Reaction Time 4 hours[1]
Yield ~95% (estimated based on analogous reaction)[1]

Experimental Protocol:

  • Dissolve sodium hydroxide (1.3 equivalents) in water.

  • Add 3-hydroxy-4-methoxybenzaldehyde (1 equivalent), tetrabutylammonium fluoride (catalyst), and 1,3-dibromopropane (1.1 equivalents).

  • Stir the reaction mixture at 25 °C for 4 hours.

  • The product is isolated by filtration.

Comparative Synthesis of the Aryloxypropanolamine Intermediate

Table 2: Comparison of Synthetic Routes to the Target Intermediate

Route 1: From 3-Hydroxy-4-methoxybenzaldehyde Route 2: From this compound
Step 1 O-alkylation with Epichlorohydrin Direct Nucleophilic Substitution
Reactants3-Hydroxy-4-methoxybenzaldehyde, Epichlorohydrin, BaseThis compound, Primary Amine (R-NH₂)
Typical Yield80-90%85-95%
Step 2 Epoxide Ring-Opening -
Reactants3-(Oxiran-2-ylmethoxy)-4-methoxybenzaldehyde, Primary Amine (R-NH₂)-
Typical Yield85-95%-
Overall Yield 68-85% 85-95% (from the bromo-precursor)
(from Isovanillin) ~81-90% (including precursor synthesis)

Experimental Protocols:

Route 1, Step 1: O-alkylation of 3-Hydroxy-4-methoxybenzaldehyde

A general procedure involves reacting the phenol with epichlorohydrin in the presence of a base.

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate or sodium hydroxide.

  • Add epichlorohydrin dropwise at room temperature.

  • The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

  • The product, 3-(oxiran-2-ylmethoxy)-4-methoxybenzaldehyde, is isolated after an aqueous workup and extraction.

Route 1, Step 2: Epoxide Ring-Opening

  • The isolated epoxide from the previous step is dissolved in a solvent such as ethanol or isopropanol.

  • The primary amine (R-NH₂) is added, and the mixture is heated to reflux for several hours.

  • After cooling, the product is typically isolated by crystallization or chromatography.

Route 2: Direct Nucleophilic Substitution

  • This compound is dissolved in a suitable solvent (e.g., acetonitrile, DMF).

  • The primary amine (R-NH₂) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are added.

  • The reaction mixture is heated to promote the substitution reaction.

  • The product is isolated after an aqueous workup and extraction.

Discussion and Conclusion

From a purely synthetic efficiency standpoint, starting with This compound offers a more streamlined approach to the target aryloxypropanolamine intermediate, requiring only a single synthetic step with generally high yields. This can be particularly advantageous in scenarios where rapid synthesis of a diverse library of analogues is desired, as it simplifies the final diversification step.

However, the practicality of this route is contingent on the availability and cost of the bromopropoxy precursor. Since it is synthesized from 3-Hydroxy-4-methoxybenzaldehyde , the "one-step" advantage is somewhat misleading when considering the entire synthetic sequence from basic starting materials. The Williamson ether synthesis to prepare the bromo-precursor is a high-yielding reaction, making the overall yield from isovanillin comparable to the two-step route.

The traditional two-step approach starting from 3-Hydroxy-4-methoxybenzaldehyde is often more cost-effective due to the lower price and wider availability of isovanillin and epichlorohydrin. While it involves an additional synthetic operation, the reactions are generally robust and well-established.

  • For large-scale synthesis and cost-efficiency , the two-step route starting from 3-Hydroxy-4-methoxybenzaldehyde is likely the superior choice.

  • For rapid analogue synthesis and simplified logistics in the final step , This compound is a better precursor, provided it is readily available or can be synthesized efficiently in-house.

Researchers should carefully consider factors such as the cost of raw materials, the number of synthetic steps that can be practically managed, and the desired throughput when selecting the optimal precursor for their specific application.

References

Cost-benefit analysis of different synthetic pathways to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Synthetic Pathways from Vanillin and Isovanillin

The synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, presents a critical choice in starting materials: the readily available and cost-effective vanillin or its isomer, isovanillin. This guide provides a detailed cost-benefit analysis of the two primary synthetic routes, both employing the robust Williamson ether synthesis, to aid researchers in selecting the most efficient and economical pathway for their specific needs.

At a Glance: Pathway Comparison

ParameterPathway A: From IsovanillinPathway B: From Vanillin
Starting Material Cost
Isovanillin~$8.52 - $650 / kg-
Vanillin-~$11 - $30 / kg (synthetic)
1,3-Dibromopropane~$100 - $149 / kg~$100 - $149 / kg
Reaction Parameters
Reported Yield (Analogous Reactions) High (up to 95%)Moderate to High (46-66%)
Reaction Time 3 - 6 hours5 - 20 hours
Reaction Temperature Room Temperature to 60°CRoom Temperature to Reflux
Key Reagents Base (e.g., NaOH, K₂CO₃), Phase Transfer Catalyst (e.g., TBAB)Base (e.g., K₂CO₃, Triethylamine), Solvent (e.g., DMF, Acetone, Ethanol)
Purification Filtration, RecrystallizationColumn Chromatography, Recrystallization
Advantages - High reported yields in similar syntheses- Milder reaction conditions- Significantly lower cost of vanillin
Disadvantages - High cost of isovanillin- Potentially lower yields and longer reaction times- May require more complex purification

Synthetic Pathway Overview

Both synthetic strategies rely on the Williamson ether synthesis, a well-established method for forming an ether from an organohalide and a deprotonated alcohol. In this case, the phenolic hydroxyl group of either isovanillin or vanillin is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Pathway A: Synthesis from Isovanillin

This pathway involves the O-alkylation of the 3-hydroxyl group of isovanillin. Patent literature on analogous syntheses suggests that this reaction can proceed with high efficiency under phase-transfer catalysis conditions, which facilitates the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent).

Pathway B: Synthesis from Vanillin

In this route, the 4-hydroxyl group of vanillin is alkylated. While vanillin is substantially more economical, the literature on similar Williamson ether syntheses indicates that reaction times may be longer and yields might be lower compared to the isovanillin route.

Detailed Experimental Protocols (Adapted from Analogous Syntheses)

Pathway A: Synthesis from Isovanillin via Phase Transfer Catalysis

This protocol is adapted from a patented procedure for a similar O-alkylation of isovanillin.

Materials:

  • Isovanillin (1.0 equivalent)

  • 1,3-Dibromopropane (1.2 equivalents)

  • Sodium Hydroxide (1.2 equivalents)

  • Tetrabutylammonium Bromide (TBAB) (0.2 equivalents)

  • Water and an appropriate organic solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve isovanillin and tetrabutylammonium bromide in the organic solvent.

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Add the aqueous sodium hydroxide solution to the flask containing the isovanillin mixture.

  • Add 1,3-dibromopropane to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Pathway B: Synthesis from Vanillin

This protocol is based on general procedures for the Williamson ether synthesis of vanillin derivatives.[1]

Materials:

  • Vanillin (1.0 equivalent)

  • 1,3-Dibromopropane (1.2 equivalents)

  • Potassium Carbonate (2.0 equivalents)

  • Anhydrous Acetone or Ethanol

Procedure:

  • In a round-bottom flask, suspend vanillin and potassium carbonate in anhydrous acetone or ethanol.

  • Add 1,3-dibromopropane to the suspension.

  • Heat the mixture to reflux and maintain for 5-20 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel followed by recrystallization to afford pure 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.

Visualizing the Pathways

G Logical Comparison of Synthetic Pathways cluster_A Pathway A cluster_B Pathway B cluster_reagents Isovanillin Isovanillin Reaction_A Williamson Ether Synthesis (Phase Transfer Catalysis) Isovanillin->Reaction_A Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Reaction_A->Product Vanillin Vanillin Reaction_B Williamson Ether Synthesis Vanillin->Reaction_B Reaction_B->Product Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction_A Dibromopropane->Reaction_B

Caption: A diagram illustrating the two synthetic pathways to the target molecule.

G General Experimental Workflow Start Starting Material (Isovanillin or Vanillin) Reaction Reaction Setup: - Add Base & Reagents - Stir at Temp/Time Start->Reaction Monitoring Reaction Monitoring: Thin Layer Chromatography Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Filtration / Extraction Monitoring->Workup Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, MP Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Conclusion and Recommendations

The selection between vanillin and isovanillin as the starting material for the synthesis of this compound hinges on a trade-off between the cost of raw materials and process efficiency.

  • Pathway B (from Vanillin) is the clear choice for cost-driven projects . The substantial price difference in the starting material will significantly lower the overall production cost. However, researchers should be prepared to invest time in optimizing reaction conditions to maximize yield and potentially deal with more demanding purification procedures.

  • Pathway A (from Isovanillin) is recommended for projects where high yield, process reliability, and speed are the primary concerns . The higher cost of isovanillin may be justified by a more straightforward and efficient synthesis, potentially leading to lower processing costs and a faster route to the desired intermediate.

For any large-scale production, it is strongly advised to conduct pilot studies for both pathways to establish in-house data on yields, purity, and overall process time. This will enable a more precise and context-specific cost-benefit analysis to guide the final decision.

References

A Comparative Guide to the Characterization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the characterization data for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde and its structural isomers and analogs. It is intended for researchers, scientists, and professionals in drug development who utilize such intermediates in organic synthesis. This document outlines key physical properties, summarizes spectroscopic data, and provides a detailed experimental protocol for its synthesis, offering a validation framework for its use in research and manufacturing.

Comparative Analysis of Physicochemical Properties

The validation of a chemical entity relies on the accurate determination of its physical and chemical properties. The following table summarizes the key computed and experimental data for this compound and selected alternatives. This allows for a direct comparison of their fundamental characteristics.

PropertyThis compound4-(3-Bromopropoxy)-3-methoxybenzaldehyde3-Bromo-4-methoxybenzaldehyde3-Ethoxy-4-methoxybenzaldehyde
Molecular Formula C₁₁H₁₃BrO₃[1]C₁₁H₁₃BrO₃[2]C₈H₇BrO₂[3][4]C₁₀H₁₂O₃[5][6]
Molecular Weight 273.12 g/mol [1]273.12 g/mol [2]215.04 g/mol [3][4]180.20 g/mol [5]
CAS Number 148433-01-6[1]148433-00-5[2]34841-06-0[4]1131-52-8[5][6][7]
Melting Point Not availableNot available51-54 °C51-53 °C[6]
Boiling Point Not availableNot available162 °C155 °C / 10 mmHg[6][7]
XLogP3 2.4[1][2]2.4[2]Not available1.7[5]

Spectroscopic Characterization Data

Spectroscopic DataThis compound (Computed/Predicted)4-(3-Bromopropoxy)-3-methoxybenzaldehyde (Experimental)
¹³C NMR Spectra Data not availableAvailable[2]
Mass Spectrometry (GC-MS) Data not availableAvailable[2]
IR Spectra Data not availableVapor Phase IR Spectra Available[2]

Experimental Protocols

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide.

Synthesis of this compound

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Visualized Workflows and Pathways

To further clarify the experimental and synthetic processes, the following diagrams are provided.

Synthesis_Pathway Synthesis of this compound isovanillin Isovanillin base K₂CO₃ / Acetone isovanillin->base dibromopropane 1,3-Dibromopropane dibromopropane->base product This compound base->product Williamson Ether Synthesis

Caption: Synthetic route to this compound.

Characterization_Workflow Characterization Workflow for Product Validation start Synthesized Product purification Column Chromatography start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final_product Validated Product data_analysis->final_product

Caption: Standard workflow for the characterization and validation of the final product.

References

In-Silico Toxicity Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-silico toxicity prediction for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. In the absence of direct experimental data for the target compound, this report utilizes a read-across approach, leveraging toxicological data from structurally similar analogue compounds. This analysis is supplemented by an overview of established in-silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) models, to offer a comprehensive toxicological profile.

Comparative Toxicity Analysis of Structural Analogues

The predicted toxicity of this compound is inferred from the known toxicological profiles of three structurally related compounds: Vanillin, 3-Bromo-4-methoxybenzaldehyde, and its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. A summary of the available data is presented below.

Toxicological EndpointVanillin3-Bromo-4-methoxybenzaldehyde4-(3-Bromopropoxy)-3-methoxybenzaldehydePredicted Profile for this compound
Acute Oral Toxicity Moderate (LD50: 1000-4370 mg/kg bw in rodents)[1]Harmful if swallowed (Category 4)[2]No data availablePredicted: Harmful if swallowed
Acute Dermal Toxicity Very low (LD50: >2000 mg/kg bw in rat and rabbit)[1]Harmful in contact with skin[3]No data availablePredicted: Potentially harmful in contact with skin
Acute Inhalation Toxicity Low (no deaths in rats at saturated vapour for 4 hours)[1]Harmful if inhaled[3]No data availablePredicted: Potentially harmful if inhaled
Skin Irritation/Corrosion Not a dermal irritant[1]Causes skin irritation (Category 2)[2]No data availablePredicted: Likely to cause skin irritation
Serious Eye Damage/Irritation Ocular irritation potential[1]Causes serious eye irritation (Category 2)[2]No data availablePredicted: Likely to cause serious eye irritation
Respiratory or Skin Sensitization Weak skin sensitiser[1]No data availableNo data availablePredicted: Potential for skin sensitization
Germ Cell Mutagenicity No concern for genotoxicity[1]No data availableNo data availablePredicted: Further investigation required
Carcinogenicity No concern from limited data[1]No data availableNo data availablePredicted: Insufficient data for assessment
Reproductive Toxicity NOAEL for female reproductive and developmental toxicity: 500 mg/kg bw/day (rat)[1]No data availableNo data availablePredicted: Insufficient data for assessment

Experimental Protocols

The in-silico toxicity assessment of this compound is based on the following established methodologies:

Read-Across Methodology

This approach involves predicting the toxicity of a target chemical by using data from structurally and mechanistically similar source chemicals. The key steps are as follows:

  • Problem Formulation: Define the toxicological endpoints of interest for the target compound.

  • Analogue Identification: Select suitable analogue compounds based on structural similarity. For this assessment, Vanillin, 3-Bromo-4-methoxybenzaldehyde, and 4-(3-Bromopropoxy)-3-methoxybenzaldehyde were chosen due to the shared benzaldehyde core, methoxy group, and in the case of the latter two, the presence of a bromo-alkoxy side chain.

  • Data Gathering: Collect comprehensive toxicological data for the selected analogues from reliable sources such as safety data sheets, and peer-reviewed literature.

  • Data Gap Analysis: Identify the toxicological endpoints for which data is lacking for the target compound.

  • Read-Across Prediction: Extrapolate the toxicological profile of the target compound from the available data of the analogues. This is based on the assumption that similar structures will have similar toxicological properties.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. These models are developed by training on a large dataset of chemicals with known toxicity values. For aromatic aldehydes, specific QSAR models can be employed to predict various toxicological endpoints:

  • Aquatic Toxicity: Predictive models for the aquatic toxicity of aldehydes have been developed using molecular descriptors such as the logarithm of the partition coefficient (logP), negatively charged molecular surface area, and the reactivity of the aldehyde group[4].

  • Mutagenicity: Toxtree, a freely available software, includes QSAR models for predicting the mutagenic activity of alpha,beta-unsaturated aldehydes in the Ames test[5]. While the target compound is not an alpha,beta-unsaturated aldehyde, this demonstrates the availability of specific models for aldehyde classes.

The general workflow for a QSAR-based prediction involves:

  • Input of Chemical Structure: The 2D or 3D structure of the target compound is provided as input to the model.

  • Descriptor Calculation: The software calculates a set of molecular descriptors that characterize the physicochemical properties and structural features of the molecule.

  • Toxicity Prediction: The model's algorithm uses the calculated descriptors to predict the likelihood of a specific toxicological endpoint.

Visualizations

In-Silico Toxicity Prediction Workflow

Toxicity_Prediction_Workflow cluster_target Target Compound cluster_methods In-Silico Methods cluster_analogues Analogue Compounds cluster_data Data & Prediction Target 3-(3-Bromopropoxy)- 4-methoxybenzaldehyde ReadAcross Read-Across Assessment Target->ReadAcross QSAR QSAR Modeling Target->QSAR Prediction Predicted Toxicity Profile ReadAcross->Prediction QSAR->Prediction Analogue1 Vanillin ToxData Toxicological Data Analogue1->ToxData Analogue2 3-Bromo-4-methoxy- benzaldehyde Analogue2->ToxData Analogue3 4-(3-Bromopropoxy)- 3-methoxybenzaldehyde Analogue3->ToxData ToxData->ReadAcross

Caption: Workflow for in-silico toxicity prediction.

Hypothetical Signaling Pathway for Aldehyde Toxicity

Aldehyde_Toxicity_Pathway cluster_cellular Cellular Environment cluster_effects Toxicological Effects Aldehyde Aromatic Aldehyde (e.g., this compound) Protein Cellular Proteins (e.g., Enzymes, Receptors) Aldehyde->Protein Covalent Binding DNA DNA Aldehyde->DNA Covalent Binding Adduct Protein/DNA Adduct Formation Protein->Adduct DNA->Adduct Dysfunction Cellular Dysfunction Adduct->Dysfunction Mutation Mutations Adduct->Mutation Apoptosis Apoptosis / Cell Death Dysfunction->Apoptosis Mutation->Apoptosis

Caption: Potential mechanism of aldehyde-induced cytotoxicity.

Discussion and Conclusion

The read-across analysis suggests that this compound is likely to be harmful if swallowed, and may cause skin and eye irritation. The presence of the brominated alkyl chain in a similar position to the known irritant 3-Bromo-4-methoxybenzaldehyde supports this prediction. The potential for skin sensitization should also be considered, given that Vanillin is a weak sensitizer.

The aldehyde functional group is known to be reactive towards biological nucleophiles such as the amino groups in proteins and DNA, which can lead to the formation of adducts and subsequent cellular damage[6][7]. This reactivity is a key factor in the toxicity of many aldehydes.

For a more definitive toxicological profile of this compound, further in-silico modeling using a battery of QSAR models for relevant endpoints (e.g., mutagenicity, carcinogenicity, and reproductive toxicity) is recommended. Ultimately, these in-silico predictions should be confirmed by in-vitro and in-vivo experimental testing. This guide provides a preliminary hazard identification to inform further safety assessments and guide future research.

References

A Comparative Study of Catalysts for the Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, is typically achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts for this reaction, supported by experimental data from analogous syntheses, to aid researchers in selecting the optimal conditions for their work.

The primary catalytic strategies for this synthesis involve the use of phase-transfer catalysts (PTCs) and tertiary amines, such as triethylamine. PTCs are known to enhance reaction rates and yields in biphasic systems by facilitating the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalytic systems in the Williamson ether synthesis of benzaldehyde derivatives. The data presented is for the synthesis of a closely related analogue, 3-ethoxy-4-methoxybenzaldehyde, from isovanillin and ethyl bromide, as detailed in patent literature. This data provides a strong indication of the expected performance for the synthesis of this compound.

Catalyst SystemBaseSolventReaction Time (hours)Yield (%)Purity (%)
Tetrabutylammonium fluorideNaOHWater496.199.9
Benzyltriethylammonium chlorideNaOHWater494.899.9
Tetrabutylammonium fluorideK₂CO₃Water495.199.8
Triethylamine-Methanol/Ethanol6-2046-6691-96

Data for Tetrabutylammonium fluoride and Benzyltriethylammonium chloride is from the synthesis of 3-ethoxy-4-methoxybenzaldehyde as described in patent WO2019100786A1. Data for Triethylamine is from the synthesis of 4-phenacyloxy benzaldehyde derivatives[1].

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two different types of catalysts.

Protocol 1: Phase-Transfer Catalysis (PTC)

This protocol is adapted from the synthesis of analogous compounds using quaternary ammonium salts as phase-transfer catalysts.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium fluoride or Benzyltriethylammonium chloride

  • Water

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 eq.) in water.

  • Add isovanillin (1.0 eq.) and the phase-transfer catalyst (0.1 eq.) to the flask and stir until the isovanillin is dissolved.

  • Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Triethylamine Catalysis

This protocol is based on the use of triethylamine as a catalyst in an organic solvent.[1]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1,3-Dibromopropane

  • Triethylamine

  • Methanol or Ethanol

  • Ice-cold water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve isovanillin (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 eq.) to the solution.

  • In a separate flask, dissolve 1,3-dibromopropane (1.2 eq.) in the same solvent.

  • Add the 1,3-dibromopropane solution dropwise to the isovanillin solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-20 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Pathway and Logic

The synthesis of this compound from isovanillin and 1,3-dibromopropane proceeds via a Williamson ether synthesis. The general workflow is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reaction Williamson Ether Synthesis (O-alkylation) Isovanillin->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction Catalyst Catalyst (e.g., PTC or Triethylamine) Catalyst->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., Water, Methanol) Solvent->Reaction Product 3-(3-Bromopropoxy)-4- methoxybenzaldehyde Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

The reaction is initiated by the deprotonation of the hydroxyl group of isovanillin by a base, forming a phenoxide ion. The chosen catalyst then plays a crucial role in facilitating the subsequent nucleophilic attack of the phenoxide on the 1,3-dibromopropane.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Isovanillin Isovanillin-OH Phenoxide Isovanillin-O⁻ Isovanillin->Phenoxide + Base Base Base Phenoxide_org [Q⁺...⁻O-Isovanillin]org Phenoxide->Phenoxide_org + Q⁺X⁻ (PTC) PTC Phase-Transfer Catalyst (Q⁺X⁻) Product Isovanillin-O-(CH₂)₃-Br Phenoxide_org->Product + Br-(CH₂)₃-Br Dibromopropane Br-(CH₂)₃-Br Dibromopropane->Product

Caption: Simplified signaling pathway of the phase-transfer catalyzed Williamson ether synthesis.

In the case of phase-transfer catalysis, the quaternary ammonium salt (Q⁺X⁻) forms an ion pair with the phenoxide anion, which is then transferred to the organic phase where it can readily react with the 1,3-dibromopropane. Triethylamine, on the other hand, acts as a base to deprotonate the isovanillin and may also form a reactive intermediate with the alkyl halide.

Conclusion

Based on the available data for analogous reactions, phase-transfer catalysis, particularly with tetrabutylammonium salts, appears to be a superior method for the synthesis of this compound, offering significantly higher yields and purities in shorter reaction times compared to catalysis with triethylamine. The use of PTC with an inorganic base like sodium hydroxide or potassium carbonate in an aqueous system also presents a greener and more atom-economical approach. Researchers should consider these factors when selecting a synthetic route for this important pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde are critical for ensuring laboratory safety and environmental protection. This document provides a clear, step-by-step protocol for researchers, scientists, and drug development professionals to manage this halogenated organic compound. Adherence to these procedures will minimize risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any vapors or dust. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention[1]. For spills, absorb the material with an inert substance, collect it in a sealed container, and treat it as hazardous waste[2].

Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in the disposal process. As a brominated organic compound, this compound must be classified as halogenated organic waste [3].

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. This is crucial as the disposal methods and costs for these two streams differ significantly[4][5].

  • Avoid Incompatibles: Do not contaminate the halogenated waste stream with other chemical classes. Specifically, keep it separate from strong acids, bases, oxidizing agents, and heavy metals[2][4].

  • Dedicated Containers: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated absorbent) in a designated, leak-proof container with a secure screw-top cap[5][6]. The container must be compatible with the chemical.

Waste Container Labeling and Storage

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.

Labeling Requirements:

  • The words "Hazardous Waste " must be clearly visible.

  • The full chemical name, "this compound," must be listed. Do not use abbreviations or chemical formulas[6].

  • Indicate the primary hazard(s), such as "Toxic" or "Irritant."

  • An accumulation start date should be marked on the label as soon as the first drop of waste is added.

Storage Guidelines:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2].

  • Ensure the container is stored in secondary containment to prevent spills.

  • The storage area should be cool, dry, and well-ventilated[1][6].

Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol:

  • Segregate: Collect all waste containing this compound into a designated halogenated waste container.

  • Label: Affix a completed hazardous waste tag to the container as soon as waste collection begins[2].

  • Store Safely: Keep the container tightly sealed when not in use and store it in your lab's designated SAA.

  • Request Pickup: Once the container is nearly full (e.g., three-quarters full), or if the accumulation time limit set by your institution is reached, contact your EHS office to request a waste pickup[2].

  • Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity.

The standard disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility[3][7]. This process is necessary to break down the carbon-halogen bonds and prevent the release of harmful substances into the environment.

Summary of Disposal Data

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains bromine, a halogen element[3].
Container Type UN-approved, leak-proof with screw-top capPrevents spills and vapor release[5].
Segregation Separate from non-halogenated waste, acids, bases, oxidizersAvoids dangerous reactions and ensures proper disposal pathway[2][4].
Labeling "Hazardous Waste," full chemical name, hazardsEnsures clear identification and safe handling[6].
Storage Designated Satellite Accumulation Area with secondary containmentRegulatory requirement for safe temporary storage[2].
Final Disposal High-temperature incineration via licensed facilityEnsures complete destruction of the hazardous compound[3][7].

Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management Generate Generate Waste (this compound) Segregate Segregate as Halogenated Waste Generate->Segregate Container Use Designated & Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Request Request Waste Pickup from EHS Store->Request Container Full or Time Limit Reached Transport Licensed Transporter Collects Waste Request->Transport Incinerate Dispose at Approved Waste Facility (High-Temp Incineration) Transport->Incinerate

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment is detailed below.

Protection Level Equipment Specifications
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards for chemical splash protection. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against incidental contact.[1][2][3][4] For prolonged contact, heavier-duty gloves should be considered. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant Nomex® laboratory coat should be worn over cotton clothing.[2] Clothing must cover the body from the shoulders to below the knees.[1]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot; sandals or perforated shoes are not permitted.[4][5]
Respiratory Protection Respirator (if necessary)Use of a respirator may be required if working outside of a fume hood or if there is a risk of inhaling dust or vapors.[5][6] Annual medical evaluations and fit testing are necessary for respirator users.[2]

Health and Safety Information

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards.

Hazard Category Description Precautionary Statements
Eye Irritation Causes serious eye irritation.[7]P264: Wash skin thoroughly after handling.[7] P280: Wear eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P337+P313: If eye irritation persists: Get medical advice/attention.[7]
Aquatic Hazard Harmful to aquatic life.[7][8]P273: Avoid release to the environment.[7]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining chemical integrity and preventing accidents.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

  • Spill Management: In the event of a spill, promptly clean the area using appropriate absorbent materials.[7] Ensure proper PPE is worn during cleanup.[9]

Storage:

  • Container: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong bases and oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Chemical Disposal:

  • As a halogenated organic compound, it must be disposed of as hazardous waste.[4]

  • Collect waste in a designated, properly labeled "Halogenated Organic Waste" container.[4]

  • Do not mix with other waste streams.[7]

  • Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[4][8]

Contaminated Container Disposal:

  • Empty containers should be handled as hazardous waste as they may retain product residue.[7]

  • Dispose of the container in an approved waste disposal plant.[7][8][12]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Clean Glassware & Work Area E->F G Dispose of Waste in Designated Container F->G H Doff and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Standard laboratory workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromopropoxy)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.